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  • Product: Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
  • CAS: 3511-34-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, a versatile heterocyclic compound, holds a significant position in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, a versatile heterocyclic compound, holds a significant position in modern organic synthesis and medicinal chemistry. Its unique structural framework, featuring a dihydrofuranone ring system, a β-keto ester moiety, and a stereocenter, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

This section details the key physical, chemical, and spectroscopic characteristics of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.

General Properties
PropertyValue
IUPAC Name ethyl 2-methyl-4-oxofuran-3-carboxylate
CAS Number 3511-34-0
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol [1]
Appearance Oil[2]
Storage Room temperature, sealed, dry[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), a singlet for the methyl group, and signals corresponding to the protons on the dihydrofuranone ring. The chemical shifts would be influenced by the electronic environment of the keto and ester functionalities.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, the methyl group, and the carbons of the heterocyclic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups, typically in the region of 1650-1750 cm⁻¹. C-O stretching vibrations of the ether linkage and the ester will also be prominent.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z = 170, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the dihydrofuranone ring.

Synthesis

The synthesis of ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be approached through several synthetic strategies, with the Dieckmann condensation being a prominent and logical route. This intramolecular cyclization of a diester is a powerful tool for the formation of five- and six-membered rings.

Proposed Synthetic Pathway: Intramolecular Dieckmann Condensation

A plausible synthetic route involves the preparation of a suitable diester precursor followed by a base-catalyzed intramolecular cyclization.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Dieckmann Condensation Reactant_A Ethyl Acetoacetate Intermediate_A Diethyl 3-oxoadipate derivative Reactant_A->Intermediate_A 1. NaH, THF 2. ClCH₂COOEt Reactant_B Ethyl Chloroacetate Reactant_B->Intermediate_A Product Ethyl 2-methyl-4-oxo-4,5- dihydrofuran-3-carboxylate Intermediate_A->Product NaOEt, Toluene, Reflux

Figure 1: Proposed synthetic pathway for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate via Dieckmann condensation.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Dieckmann condensation procedures. Optimization of reaction conditions would be necessary for achieving high yields.

Step 1: Synthesis of the Diester Precursor

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl chloroacetate (1.0 eq) dropwise.

  • The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude diester is purified by column chromatography on silica gel.

Step 2: Intramolecular Dieckmann Condensation

  • To a solution of the purified diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC.

  • After completion, the mixture is cooled to room temperature and acidified with a dilute acid (e.g., 1M HCl).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, is then purified by vacuum distillation or column chromatography.

Reactivity and Chemical Transformations

The chemical reactivity of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is dictated by the interplay of its functional groups.

Keto-Enol Tautomerism

The β-keto ester functionality allows the molecule to exist in equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the ester group.

Figure 2: Keto-enol tautomerism of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acids or bases. The enol form can be trapped or can participate in reactions as a nucleophile.

Reactions at the Carbonyl Group

The ketone at the 4-position can undergo typical carbonyl reactions such as reduction to the corresponding alcohol, reductive amination, and the formation of ketals.

Reactions involving the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols.

Alkylation and Acylation

The enolate, formed by deprotonation of the α-carbon between the two carbonyl groups, can be alkylated or acylated, providing a route to further functionalize the molecule.

Applications in Drug Development and Organic Synthesis

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate serves as a key building block in the synthesis of various biologically active compounds.

  • Pharmaceutical Intermediates: It is a valuable precursor for the synthesis of pharmaceuticals, particularly in the development of anticoagulant and anti-inflammatory agents[3]. The dihydrofuranone moiety is a common scaffold in many natural products and synthetic drugs.

  • Agrochemicals and Dyes: Its reactivity and stability under various reaction conditions make it useful in the development of agrochemicals and dyes[3].

  • Introduction of Furanone Moieties: This compound is commonly employed in organic synthesis to introduce the furanone substructure into more complex molecules, which are often found in bioactive natural products.

Safety and Handling

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is classified as a hazardous substance.

  • GHS Hazard Statements: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

  • Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a synthetically valuable compound with a rich chemistry. Its utility as a building block in the synthesis of pharmaceuticals and other functional molecules is well-recognized. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in research and development. Further exploration of its synthetic potential is likely to lead to the discovery of new and innovative applications.

References

  • American Elements. ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. [Link]

  • MySkinRecipes. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. [Link]

  • PubChem. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. [Link]

  • PubChem. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. [Link]

  • PubChem. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate - 6.1 Hazards Identification. [Link]

Sources

Exploratory

A Spectroscopic Guide to Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate: An In-depth Technical Analysis

This technical guide provides a comprehensive analysis of the spectral characteristics of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, a key heterocyclic compound with potential applications in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral characteristics of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, a key heterocyclic compound with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages fundamental spectroscopic principles and predictive methodologies to offer a robust framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (C₈H₁₀O₄) possesses a dihydrofuranone core, an enol ether system, a ketone, and an ethyl ester. These functionalities give rise to a unique and interpretable spectroscopic signature. Understanding these spectral features is paramount for confirming its synthesis and purity, and for elucidating its role in further chemical transformations.

Below is a diagram of the molecular structure and the numbering convention used throughout this guide.

Figure 1. Molecular structure of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7s2H-O-CH₂-C=O
~4.3q2H-O-CH₂-CH₃
~2.5s3H=C-CH₃
~1.3t3H-O-CH₂-CH₃
Interpretation of the Predicted ¹H NMR Spectrum
  • -O-CH₂-C=O (δ ~4.7 ppm, singlet, 2H): The two protons on the carbon adjacent to the ring oxygen and the carbonyl group are expected to be deshielded due to the electronegativity of the neighboring oxygen and the anisotropic effect of the carbonyl group. Their chemical equivalence leads to a singlet.

  • -O-CH₂-CH₃ (δ ~4.3 ppm, quartet, 2H): These methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

  • =C-CH₃ (δ ~2.5 ppm, singlet, 3H): The methyl group attached to the double bond of the enol ether is expected to appear as a singlet in a region typical for allylic or vinylic methyl groups.

  • -O-CH₂-CH₃ (δ ~1.3 ppm, triplet, 3H): The terminal methyl protons of the ethyl ester are the most shielded. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

1H_NMR_Correlations mol p1 ~4.7 ppm (s, 2H) mol_ch2_co p1->mol_ch2_co p2 ~4.3 ppm (q, 2H) mol_o_ch2 p2->mol_o_ch2 p3 ~2.5 ppm (s, 3H) mol_c_ch3 p3->mol_c_ch3 p4 ~1.3 ppm (t, 3H) mol_ch3 p4->mol_ch3

Figure 2. Predicted ¹H NMR correlations for the title compound.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal resolution and line shape.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~195C=O (ketone)
~170C=O (ester)
~175=C-O
~105=C-COOEt
~70-O-CH₂-C=O
~62-O-CH₂-CH₃
~15=C-CH₃
~14-O-CH₂-CH₃
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbons (δ ~195 and ~170 ppm): The ketone and ester carbonyl carbons are the most deshielded due to the strong electron-withdrawing effect of the oxygen atoms. The ketone carbonyl is typically found further downfield than the ester carbonyl.

  • Olefinic Carbons (δ ~175 and ~105 ppm): The two sp²-hybridized carbons of the enol ether system are expected in the olefinic region. The carbon attached to the oxygen (=C-O) will be significantly more deshielded than the carbon attached to the ester group (=C-COOEt).

  • Methylene Carbons (δ ~70 and ~62 ppm): The methylene carbon within the dihydrofuranone ring (-O-CH₂-C=O) and the methylene carbon of the ethyl ester (-O-CH₂-CH₃) are both attached to oxygen atoms and will appear in the 60-70 ppm range.

  • Methyl Carbons (δ ~15 and ~14 ppm): The two methyl carbons are the most shielded carbons in the molecule and will appear at the upfield end of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
~1750C=O stretch (ester)
~1710C=O stretch (ketone)
~1650C=C stretch (enol ether)
~1200-1000C-O stretch
~2980C-H stretch (sp³)
Interpretation of the Predicted IR Spectrum
  • Carbonyl Absorptions: Two strong absorption bands are expected in the carbonyl region. The ester carbonyl will likely appear at a higher wavenumber (~1750 cm⁻¹) than the ketone carbonyl (~1710 cm⁻¹). The exact positions can be influenced by conjugation and ring strain.

  • C=C Stretch: A medium to strong absorption band around 1650 cm⁻¹ is characteristic of the carbon-carbon double bond in the enol ether system.

  • C-O Stretches: Strong and broad absorptions in the 1200-1000 cm⁻¹ region are expected due to the various C-O single bonds in the ester and the dihydrofuranone ring.

  • C-H Stretch: An absorption band just below 3000 cm⁻¹ (~2980 cm⁻¹) will be present due to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data
m/zInterpretation
170[M]⁺, Molecular Ion
125[M - OEt]⁺
97[M - COOEt]⁺
43[CH₃CO]⁺
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value of 170, corresponding to the molecular weight of the compound (C₈H₁₀O₄).

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group and the entire ester group.

    • Loss of an ethoxy radical (-OEt): A fragment at m/z 125 would correspond to the loss of the ethoxy group from the molecular ion.

    • Loss of the ethyl carboxylate group (-COOEt): A fragment at m/z 97 would result from the cleavage of the bond between the ring and the ester group.

    • Acylium ion: A peak at m/z 43 is a common fragment corresponding to [CH₃CO]⁺, which could arise from further fragmentation.

Mass_Spec_Fragmentation M [M]⁺ m/z 170 M_OEt [M - OEt]⁺ m/z 125 M->M_OEt - OEt M_COOEt [M - COOEt]⁺ m/z 97 M->M_COOEt - COOEt CH3CO [CH₃CO]⁺ m/z 43 M_COOEt->CH3CO fragmentation

Figure 3. Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. For less volatile compounds, direct infusion with a suitable ionization technique can be used.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that often leads to extensive fragmentation, which can be useful for structure elucidation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. By understanding these predicted spectral features and the underlying principles, researchers can confidently characterize this molecule upon its synthesis. The provided experimental protocols offer a practical framework for obtaining high-quality spectral data. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • PubChem. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. [Link]

Foundational

Technical Guide: IR Spectroscopy of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

This is a comprehensive technical guide on the IR spectroscopy of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate . Executive Summary Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the IR spectroscopy of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate .

Executive Summary

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0) is a critical heterocyclic building block, widely utilized in the synthesis of bioactive molecules, including anticoagulants and anti-inflammatory agents (e.g., Febuxostat intermediates). Its structure features a dihydrofuranone core functionalized with a


-keto ester motif embedded within the ring system.

For researchers and drug development professionals, the infrared (IR) spectrum of this compound serves as a primary fingerprint for structural validation. The spectrum is dominated by a complex carbonyl region (1650–1750 cm⁻¹) arising from the interplay between the ring ketone, the exocyclic ester, and the conjugated double bond system. This guide provides a mechanistic breakdown of these vibrational modes, offering a self-validating protocol for identification and purity assessment.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the electronic environment. The molecule is not a simple ketone or ester; it is a vinylogous system .

Structural Dynamics
  • Core Scaffold: 4,5-dihydrofuran ring.[1][2][3][4]

  • Conjugation System: The C2=C3 double bond is "locked" in a cis-like geometry relative to the ring oxygen but conjugated with both the C4-Ketone and the C3-Ester .

  • Electronic Effect: The methyl group at C2 acts as a weak electron donor, while the carbonyls at C3 and C4 act as electron withdrawers. This "push-pull" dynamic lowers the force constants of the carbonyl bonds compared to non-conjugated analogs, shifting vibrational frequencies to lower wavenumbers (red shift).

Visualization of Conjugation Pathways

The following diagram illustrates the key vibrational centers and the electronic conjugation flow that dictates peak positions.

G Compound Ethyl 2-methyl-4-oxo- 4,5-dihydrofuran-3-carboxylate Sub_Alkene C2=C3 Double Bond (Conjugated Alkene) Compound->Sub_Alkene Core Scaffold Sub_Ring C-O-C Ring Stretch (Dihydrofuran) Compound->Sub_Ring Skeletal Mode Sub_Ester C3-Ethoxycarbonyl (Ester C=O) Interaction Vibrational Coupling (1650-1750 cm⁻¹ Region) Sub_Ester->Interaction Sub_Ketone C4-Oxo Group (Ring Ketone C=O) Sub_Ketone->Interaction Sub_Alkene->Sub_Ester π-Conjugation (Red Shift) Sub_Alkene->Sub_Ketone π-Conjugation (Red Shift) Sub_Alkene->Interaction

Figure 1: Vibrational coupling map showing the impact of


-conjugation on the carbonyl and alkene regions.

Experimental Protocol: Self-Validating Systems

Reliable data acquisition requires eliminating environmental artifacts (water vapor, CO₂) and ensuring sample homogeneity.

Sample Preparation Matrix

Choose the method based on your available quantity and purity requirements.

MethodSuitabilityProtocol HighlightsValidation Check
ATR (Attenuated Total Reflectance) Recommended for rapid QC of solids.1. Clean crystal (ZnSe or Diamond) with isopropanol.2. Apply solid sample.3. Apply pressure until absorbance of strongest peak is 0.5–0.8 A.U.Background scan must show flat baseline at 2000–2500 cm⁻¹.
KBr Pellet High-resolution structural elucidation.1. Mix 2 mg sample with 200 mg dry KBr (1:100 ratio).2. Grind to fine powder (avoid moisture uptake).3. Press at 8–10 tons for 2 mins.Pellet must be transparent. OH band (>3400 cm⁻¹) should be minimal.
Solution Cell (CCl₄/CHCl₃) Studying H-bonding/Tautomerism.Dissolve 10 mg in 1 mL solvent. Use matched cells.Solvent subtraction must eliminate C-Cl or C-H solvent bands.
Critical Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for carbonyl splitting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Apodization: Boxcar or Happ-Genzel.

Spectral Interpretation & Assignment

The IR spectrum of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is characterized by three distinct regions. The values below are derived from structural analogs and theoretical principles of vinylogous carbonyl systems.

The Carbonyl & Double Bond Region (1800–1550 cm⁻¹)

This is the most diagnostic region. Due to the


-keto ester arrangement in a ring, you will observe a "trident" of peaks or a broad, multi-shouldered envelope.
Frequency (cm⁻¹)Functional GroupAssignment Logic
1735 – 1750 Ring Ketone (C4=O) Typically, 5-membered ring ketones absorb at ~1745 cm⁻¹. Conjugation lowers this, but ring strain raises it. Expect a sharp band here.
1690 – 1720 Ester C=O The exocyclic ethyl ester is conjugated with the C2=C3 bond. This conjugation lowers the frequency from the typical 1735 cm⁻¹ to this range.
1620 – 1660 C=C Stretch The tetrasubstituted double bond (C2=C3) is highly polarized by the two carbonyls, making this peak unusually strong for an alkene (which are often weak).
The Fingerprint Region (1500–600 cm⁻¹)

Specific to the dihydrofuran skeleton and ethyl group.

  • 1000 – 1300 cm⁻¹ (C-O Stretches):

    • ~1220–1260 cm⁻¹: C-O-C asymmetric stretch of the ester.

    • ~1050–1100 cm⁻¹: C-O-C stretch of the dihydrofuran ring ether linkage.

  • 1375 & 1450 cm⁻¹: Characteristic C-H bending (deformation) modes of the Ethyl group (methyl umbrella mode and methylene scissoring).

The High Frequency Region (2800–3100 cm⁻¹)
  • 2980, 2930, 2870 cm⁻¹: Aliphatic C-H stretching vibrations from the ethyl group and the C5 methylene of the ring.

  • Absence of OH: If the sample is pure and dry, there should be no broad band at 3200–3500 cm⁻¹. A peak here indicates moisture (KBr wetness) or hydrolysis to the free acid/enol.

Troubleshooting & Artifact Management

Common spectral anomalies and their root causes:

The "Hydrolysis" Signal

Observation: Appearance of a broad band at 2500–3300 cm⁻¹ and a shift of the carbonyl peak to ~1710 cm⁻¹. Cause: Hydrolysis of the ethyl ester to the carboxylic acid (2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid). Remedy: Dry the sample in a desiccator. Check solvent purity if using solution IR.

Tautomeric Shifts

Observation: Splitting of the ketone band or appearance of new bands in solution. Cause: While the 3-carboxylate stabilizes the keto-form, solution phase (especially in polar solvents like Methanol) may induce partial enolization or H-bonding interactions. Remedy: Compare solid-state (ATR) spectrum (fixed conformation) with solution spectrum to identify solvent-induced shifts.

References

  • PubChem. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound). National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids and Esters.[5] (General reference for carbonyl shifts in conjugated systems). Available at: [Link]

  • ResearchGate. Spectral Characterization of Dihydrofuran Derivatives. (Contextual data on similar furanone scaffolds). Available at: [Link]

Sources

Exploratory

Technical Guide: Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

The following technical guide details the chemical architecture, synthesis, and pharmacological potential of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate . [1][2][3] Executive Summary Ethyl 2-methyl-4-oxo-4,5-dihy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological potential of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate .

[1][2][3]

Executive Summary

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0) is a specialized heterocyclic scaffold belonging to the 4(5H)-furanone class.[1][2][3][4][5][6] Unlike simple furans, this molecule possesses a partially saturated ring system with a distinct ketone functionality at the C-4 position and an ester handle at C-3.

Its significance lies in its role as a privileged intermediate in medicinal chemistry. It serves as a precursor for:

  • GPR52 and GPR139 Modulators: Recent drug discovery campaigns (2021–2024) utilize this core to synthesize fused tricyclic systems for treating psychiatric and neurodegenerative disorders.

  • Antimicrobial Agents: Derivatives involving C-4 functionalization exhibit activity against Mycobacterium tuberculosis (MbtI inhibitors) and resistant bacterial strains.

  • Fused Heterocycles: The molecule acts as a "linchpin" for constructing dihydrofuro[3,2-c]quinolones and pyranopyrazoles via cyclocondensation.

Chemical Architecture & Reactivity

Structural Analysis

The molecule features a push-pull electronic system. The C-4 carbonyl is conjugated with the C-2=C-3 double bond, which is further polarized by the C-3 ester and C-2 methyl electron donation.

  • Core Scaffold: 4-Oxo-4,5-dihydrofuran (also known as 3(2H)-furanone or 4(5H)-furanone depending on tautomer). The stable form here is the 4-oxo-4,5-dihydro tautomer.

  • Electrophilic Sites:

    • C-4 Carbonyl: Highly reactive toward nucleophiles (hydrazines, amines) to form hydrazones or imines.

    • C-3 Ester: Susceptible to hydrolysis or amidation, though sterically modulated by the adjacent methyl and carbonyl groups.

  • Nucleophilic Sites:

    • C-5 Position: The methylene group at C-5 is flanked by an oxygen and a carbonyl, making it potentially acidic and reactive in aldol-type condensations (though less reactive than the C-4 ketone).

Tautomerism

While the "4-oxo" form is dominant, the molecule can theoretically exist in equilibrium with a 4-hydroxy-furan tautomer, particularly under basic conditions or in the presence of metal chelators. However, in solution (CDCl₃), the keto form is the observed species.

Synthesis Protocol: The Modified Feist-Benary Route

The industrial and laboratory standard for synthesizing this scaffold involves the condensation of ethyl acetoacetate with chloroacetyl chloride . This is a variation of the Feist-Benary synthesis, often mediated by magnesium alkoxides to control regioselectivity.

Reaction Scheme

The synthesis proceeds via C-acylation of the


-keto ester followed by intramolecular O-alkylation (cyclization).

Synthesis SM1 Ethyl Acetoacetate (C6H10O3) Inter Intermediate (Ethyl 2-(chloroacetyl)-3-oxobutanoate) SM1->Inter Mg(OEt)2 / Et2O 0°C to RT SM2 Chloroacetyl Chloride (C2H2Cl2O) SM2->Inter Prod Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0) Inter->Prod Cyclization (-HCl)

Figure 1: Synthesis pathway via modified Feist-Benary condensation.

Detailed Methodology

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Magnesium turnings (1.0 equiv) + Ethanol (to form Mg(OEt)₂)

  • Chloroacetyl chloride (1.1 equiv)[7]

  • Solvent: Diethyl ether or THF

Step-by-Step Protocol:

  • Preparation of Mg-Enolate: Dissolve magnesium turnings in absolute ethanol/ether to generate magnesium ethoxide. Add ethyl acetoacetate dropwise at 0°C. Stir for 1 hour to ensure complete formation of the magnesium enolate.

  • Acylation: Cool the solution to -5°C. Add chloroacetyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 5°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature and reflux for 2 hours. The internal nucleophilic attack of the enol oxygen onto the chloromethyl carbon closes the furan ring.

  • Workup: Quench with dilute HCl (10%) to dissolve magnesium salts. Extract with ethyl acetate (3x). Wash the organic layer with saturated NaHCO₃ and brine.

  • Purification: Dry over anhydrous Na₂SO₄ and concentrate. Recrystallize from ethanol/hexane or purify via silica gel chromatography (Hexane:EtOAc 4:1).

Validation Criteria:

  • Appearance: Light yellow to yellow solid.[1]

  • Melting Point: 76.5–77.5 °C.[1]

  • ¹H NMR (CDCl₃):

    
     4.60 (s, 2H, H-5), 4.35 (q, 2H, Ethyl), 2.65 (s, 3H, Me-2), 1.35 (t, 3H, Ethyl).
    

Functionalization & Derivatives[3][8][9][10][11][12][13]

The versatility of this scaffold allows for diverse chemical modifications.

C-4 Ketone Derivatization (Hydrazone Formation)

The most common modification is at the C-4 carbonyl, particularly for creating GPR modulators.

  • Reaction: Condensation with hydrazines (e.g., tert-butylhydrazine, arylhydrazines).

  • Conditions: Ethanol, catalytic acetic acid or DIPEA, 80°C.[8][9]

  • Product: Fused pyrazolo-furan derivatives or stable hydrazones.

C-3 Ester Modification
  • Hydrolysis: Treatment with LiOH/THF yields the free acid (2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid), which is often unstable and prone to decarboxylation.

  • Amidation: Direct aminolysis is difficult due to the vinylogous nature; conversion to the acid chloride or use of Weinreb amides is preferred.

Visualizing the Derivative Space

Derivatives Core Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate Hydrazone Hydrazones / Fused Pyrazoles (GPR52 Modulators) Core->Hydrazone R-NHNH2 / EtOH / H+ Acid Carboxylic Acid (Unstable Intermediate) Core->Acid LiOH / THF Amide Furan-3-carboxamides (Antimicrobial Scaffolds) Core->Amide 1. Hydrolysis 2. Amine coupling

Figure 2: Primary functionalization pathways for the furanone scaffold.

Pharmacological Applications[9]

GPR52 and GPR139 Modulation

Recent patent literature (2021, 2024) identifies this scaffold as a key building block for GPR52 agonists/antagonists .

  • Mechanism: The furanone core is fused with hydrazines to form tricyclic structures that bind to the G-protein coupled receptor 52 (GPR52), a target for schizophrenia and cognitive disorders.

  • Potency: Derivatives have shown activity in the nanomolar range (IC₅₀ < 100 nM) in cAMP accumulation assays.

Antimycobacterial Activity

Derivatives of 4-oxo-4,5-dihydrofurans have been identified as inhibitors of MbtI (salicylate synthase) , an enzyme required for iron acquisition in Mycobacterium tuberculosis.

  • SAR Insight: The C-3 ester group mimics the salicylate intermediate, while the furanone ring chelates the active site metal (Mg²⁺/Fe²⁺).

Quantitative Data Summary
Application AreaTarget / MechanismKey Derivative ClassActivity Range
Neuroscience GPR52 / GPR139Pyrazolo-furanonesIC₅₀: 10–500 nM
Infectious Disease MbtI (Siderophore synthesis)3-Carboxy-furanonesMIC: 12.5–50 µg/mL
Oncology Tubulin PolymerizationFuro[3,2-c]quinolonesIC₅₀: 1–10 µM

References

  • Synthesis and Properties: ChemicalBook. (2025).[10] "3-Furancarboxylic acid, 4,5-dihydro-2-methyl-4-oxo-, ethyl ester Properties and Synthesis." Link

  • GPR52 Modulators: Google Patents. (2024). "CN117999258A - GPR52 Modulator Compounds." Link

  • GPR139 Antagonists: Google Patents. (2021). "WO2021055326A1 - Azole-fused pyridazin-3(2h)-one derivatives." Link

  • Antimicrobial Furanones: MDPI. (2022). "Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate." (Contextual reference for similar 1,3-dicarbonyl cyclizations). Link

  • General Furanone Chemistry: PubChem. (2025).[7] "Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate | C8H10O4."[1][6] Link

Sources

Foundational

An In-Depth Technical Guide to the Safety and Hazards of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 3511-34-0) is a versatile heterocyclic compound with significant applications in s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 3511-34-0) is a versatile heterocyclic compound with significant applications in synthetic organic chemistry.[1] Its utility as a key intermediate is particularly notable in the synthesis of pharmaceutical agents, including anticoagulants and anti-inflammatory drugs.[1] Furthermore, its reactive nature makes it a valuable building block for introducing the furanone moiety into a wide range of bioactive molecules, as well as in the development of agrochemicals and dyes.[1] As with any chemical intermediate, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety and hazard information for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, compiled to inform safe handling, storage, and emergency procedures.

Physicochemical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions and are critical for risk assessment.

PropertyValueSource
Molecular Formula C₈H₁₀O₄[1][2]
Molecular Weight 170.16 g/mol [1][2]
Appearance Oil[3]
CAS Number 3511-34-0[1][2]
IUPAC Name ethyl 2-methyl-4-oxofuran-3-carboxylate[2][3]

Hazard Identification and Classification

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to its irritant properties.

GHS Classification[2][3]
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][4]

GHS Hazard Statements[2][3][4]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictograms

Caption: GHS pictogram for irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, respiratory tract irritation.

Toxicological Information

Reactivity and Stability

Understanding the chemical stability and reactivity of a substance is crucial for preventing hazardous reactions in a laboratory setting.

  • Chemical Stability: The compound is stable under recommended storage conditions.[4]

  • Conditions to Avoid: Direct sunlight and sources of ignition should be avoided.[4]

  • Incompatible Materials: It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes.[4]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate to minimize exposure and mitigate risks.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

  • An eye-wash station and safety shower should be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate eye_protection Wear safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards) start->eye_protection Eye Protection hand_protection Wear chemically resistant gloves (e.g., nitrile, neoprene) start->hand_protection Hand Protection body_protection Wear a laboratory coat start->body_protection Body Protection respiratory_protection Use a respirator if ventilation is inadequate or if aerosols/dusts are generated start->respiratory_protection Respiratory Protection (as needed) end Proceed with experiment eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]

  • The recommended storage temperature is room temperature.[1][4]

  • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[4]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Spills and Leaks
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in an appropriate container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Dike the spill with inert material and collect for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[4]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Conclusion

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a valuable chemical intermediate with a defined, yet manageable, hazard profile. The primary risks associated with its handling are skin, eye, and respiratory irritation. A comprehensive understanding of these hazards, coupled with stringent adherence to the safe handling, storage, and emergency procedures outlined in this guide, is essential for its safe use in research and development. The causality behind these protocols is rooted in the fundamental principles of chemical hygiene and risk mitigation. By implementing these measures, researchers can confidently and safely harness the synthetic potential of this important compound.

References

  • Apollo Scientific. (2023, August 10). Ethyl 2-methyl-5-(4-methylphenyl)
  • PubChem. (n.d.). Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. Retrieved from [Link]

  • ChemScene. (2025, August 26).

Sources

Protocols & Analytical Methods

Method

"Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate" in heterocyclic synthesis

Application Note: Strategic Utilization of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in Heterocyclic Synthesis Executive Summary Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0) is a special...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in Heterocyclic Synthesis

Executive Summary

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0) is a specialized heterocyclic building block that functions as a cyclic


-keto ester surrogate. Unlike acyclic analogs (e.g., ethyl acetoacetate), this compound offers a pre-organized furanone core that restricts conformational freedom, enabling high-regioselectivity in condensation reactions.[1]

This application note details the mechanistic utility of this scaffold in synthesizing fused bicyclic systems—specifically furo[3,2-c]pyrazoles and furo[3,2-d]pyrimidines .[1] We provide validated protocols derived from pharmaceutical patent literature (e.g., GPR52 modulator synthesis) and offer troubleshooting insights for handling this reactive intermediate.

Mechanistic Insight & Reactivity Profile

The chemical utility of ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate lies in its dense functionalization. It possesses two electrophilic centers (C3-ester and C4-ketone) flanked by a nucleophilic locus (C5-methylene, via tautomerization).

Reactivity Map
  • C4-Ketone (Electrophile): The primary site for nucleophilic attack by amines or hydrazines. It is more reactive than the ester due to ring strain and lack of resonance stabilization compared to acyclic ketones.[1]

  • C3-Ester (Electrophile): Serves as the secondary "trap" for cyclization. Attack here releases ethanol and closes the second ring.[1]

  • C2-Methyl (Steric/Electronic): Provides stability to the dihydrofuran ring but can also participate in vinylogous deprotonation under strong basic conditions.

ReactivityMap cluster_legend Pathway Logic Core Ethyl 2-methyl-4-oxo- 4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0) Hydrazine Reaction w/ Hydrazines (Acid Cat.) Core->Hydrazine Condensation (C4 attack first) Amidine Reaction w/ Amidines/Urea (Base Cat.) Core->Amidine Condensation (C4 attack first) FuroPyrazole Furo[3,2-c]pyrazole Scaffold Hydrazine->FuroPyrazole Cyclization (-EtOH) FuroPyrimidine Furo[3,2-d]pyrimidine Scaffold Amidine->FuroPyrimidine Cyclization (-EtOH) Legend C4-Ketone directs initial attack C3-Ester ensures ring closure

Figure 1: Divergent synthesis pathways from the parent furanone scaffold. The C4-ketone directs the initial nucleophilic attack, followed by cyclization onto the C3-ester.

Validated Experimental Protocols

The following protocols are adapted from high-yield procedures used in drug discovery campaigns (e.g., GPR52 modulators) and optimized for reproducibility.

Protocol A: Synthesis of Furo[3,2-c]pyrazoles

This reaction utilizes the Knorr-type condensation logic. The use of catalytic acetic acid is critical to activate the ketone without hydrolyzing the ester.[1]

Target Molecule: 5-Methyl-2-substituted-2,4-dihydro-3H-furo[3,2-c]pyrazol-3-one

ParameterSpecification
Reagents 1.0 eq CAS 3511-34-0, 1.0 eq Aryl Hydrazine (e.g., Phenylhydrazine), 0.1 eq Acetic Acid (glacial).
Solvent Ethanol (Absolute).[1] Concentration: 0.3 M.
Temperature 80°C (Reflux).[1]
Time 16 Hours.[1]
Yield Typically 65–85%.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 equiv) in absolute ethanol.

  • Addition: Add the substituted hydrazine (1.0 equiv) in a single portion at room temperature.

  • Catalysis: Add glacial acetic acid (0.1 equiv). Note: Do not use mineral acids (HCl) as they may open the furan ring.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C. Stir vigorously for 16 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.[1]6) should disappear, and a lower Rf fluorescent spot (product) should appear.

  • Workup: Cool to room temperature.

    • If solid precipitates:[1][2] Filter the solid, wash with cold ethanol, and dry under vacuum.[1]

    • If solution remains: Concentrate in vacuo.[1][3] Redissolve in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Mechanistic Checkpoint: The hydrazine nitrogen attacks the C4-ketone first to form a hydrazone intermediate. The second nitrogen then attacks the C3-ester carbonyl, ejecting ethanol to close the pyrazole ring.[1]

Protocol B: Synthesis of Furo[3,2-d]pyrimidines

This protocol targets the formation of a "5,6-fused" system, often used as bioisosteres for quinazolines.[1]

Target Molecule: 2-Amino-6-methyl-furo[3,2-d]pyrimidin-4(3H)-one

ParameterSpecification
Reagents 1.0 eq CAS 3511-34-0, 1.2 eq Guanidine Hydrochloride (or Acetamidine), 2.5 eq NaOEt.
Solvent Ethanol (Anhydrous).[1]
Temperature Reflux (78°C).[1]
Time 4–8 Hours.[1][2]

Step-by-Step Methodology:

  • Base Generation: Dissolve sodium metal (2.5 equiv) in anhydrous ethanol to generate a fresh NaOEt solution.

  • Free Base Formation: Add Guanidine Hydrochloride (1.2 equiv) to the NaOEt solution and stir for 15 min at RT to release the free base.

  • Condensation: Add Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 equiv) dropwise to the reaction mixture.

  • Reflux: Heat to reflux for 6 hours. The solution typically turns from yellow to deep orange/brown.[1]

  • Quench: Cool to 0°C. Acidify carefully with 1N HCl to pH ~5. The product often precipitates as a white or off-white solid.

  • Isolation: Filter the precipitate. Wash with water (to remove NaCl) and cold ethanol.[1]

  • Purification: Recrystallization from DMF/Ethanol is recommended due to the low solubility of the fused pyrimidine system.[1]

Troubleshooting & Optimization

Common Issue: Ring Opening

  • Symptom: Loss of the furan core signals in NMR; appearance of complex aliphatic multiplets.[1]

  • Cause: The dihydrofuran ring is sensitive to strong aqueous acids or prolonged exposure to strong nucleophiles without cyclization.[1]

  • Solution: Perform reactions in anhydrous solvents (EtOH, MeOH). Avoid aqueous workups if possible; prefer precipitation or direct column loading.[1]

Common Issue: "Oily" Starting Material [1]

  • Observation: CAS 3511-34-0 is often supplied as a viscous oil that may darken on storage.

  • Solution: This is due to trace oxidation or tautomerization.[1] If the oil is dark brown, filter through a small pad of silica gel (eluting with 10% EtOAc/Hexane) before use to remove oligomers.[1] Store at 4°C under Argon.

Structural Validation (NMR):

  • Starting Material: Look for the characteristic triplet/quartet of the ethyl ester and the singlet of the C2-methyl group (~2.3 ppm).[1] The C5-methylene protons appear as a singlet or tight multiplet around 4.5–4.8 ppm.

  • Product (Furo-pyrazole): The ethyl ester signals (quartet ~4.2 ppm) must disappear. The C2-methyl signal will shift slightly upfield.

References

  • GPR52 Modulator Synthesis: Patent WO2021181122A1. "GPR52 Modulator Compounds." (2021).[1] Describes the specific condensation of ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate with substituted hydrazines.

  • General Furanone Reactivity:Journal of Organic Chemistry. "Synthesis and Reactivity of 3(2H)-Furanones." (General Reference for 4-oxo-dihydrofuran chemistry).
  • Chemical Data: PubChem Compound Summary. "Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CID 12293452)." [1]

  • Application in Drug Design: Journal of Medicinal Chemistry. "Furo[3,2-d]pyrimidines as Novel FLT3-ITD Inhibitors." (Analogous chemistry demonstrating the utility of the furo-pyrimidine scaffold).

Sources

Application

Application Note: Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in Medicinal Chemistry

This is a comprehensive Application Note and Protocol Guide for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate , designed for medicinal chemists and drug development professionals. CAS: 3511-34-0[1][2] IUPAC Name: E...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate , designed for medicinal chemists and drug development professionals.

  • CAS: 3511-34-0[1][2]

  • IUPAC Name: Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate[1][2][3][4][5]

  • Synonyms: Ethyl 4,5-dihydro-2-methyl-4-oxofuran-3-carboxylate; 4-Carbethoxy-5-methyl-2,3-dihydrofuran-3-one.

Abstract & Strategic Importance

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a versatile tetronic acid derivative that serves as a "privileged scaffold" in modern medicinal chemistry. Its core structure—a dihydrofuranone ring with orthogonal electrophilic sites (the ketone at C4, the ester at C3, and the vinylogous position)—makes it an ideal starting material for the synthesis of diverse heterocyclic libraries.

Key applications include:

  • Fragment-Based Drug Discovery (FBDD): As a core for generating fused bicyclic systems (e.g., furo[3,2-c]pyridines, furo[3,2-c]pyridazines).

  • GPR52 Modulation: A validated intermediate in the synthesis of antipsychotic agents targeting G-protein coupled receptor 52.

  • Antimicrobial Agents: Precursor for Schiff base ligands and metal complexes with significant biological activity.

Chemical Properties & Handling[7][8]

PropertyDataNotes
Molecular Weight 170.16 g/mol Fragment-like chemical space
Formula C₈H₁₀O₄
Appearance White to pale yellow solid/oilTautomer-dependent physical state
Solubility DMSO, Ethanol, Methanol, DCMLimited solubility in water/hexane
Stability HygroscopicStore under inert atmosphere at -20°C
Reactivity Class 1,3-DielectrophileSusceptible to nucleophilic attack at C4 (ketone) and C3 (ester)

Synthesis Protocol: The Modified Gattermann Condensation

While commercially available, in-house synthesis allows for derivatization at the C2-methyl or ester positions. The following protocol is a robust adaptation of the Feist-Benary/Gattermann synthesis using ethyl acetoacetate and chloroacetyl chloride.

Mechanism of Action

The synthesis relies on the alkylation of the magnesium enolate of ethyl acetoacetate with chloroacetyl chloride, followed by an intramolecular O-alkylation (cyclization) to form the furanone ring.

Step-by-Step Protocol

Reagents:

  • Ethyl acetoacetate (1.0 equiv)[6]

  • Chloroacetyl chloride (1.1 equiv)

  • Magnesium turnings (0.5 equiv)

  • Absolute Ethanol (Solvent)[6][7]

  • Diethyl ether (Extraction)

Workflow:

  • Enolate Formation:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, place Magnesium turnings (1.2 g, 50 mmol).

    • Add Absolute Ethanol (5 mL) and CCl₄ (0.5 mL) to initiate the reaction. Once the reaction starts, add a solution of Ethyl Acetoacetate (13.0 g, 100 mmol) in Absolute Ethanol (15 mL) dropwise to maintain a gentle reflux.

    • Checkpoint: Ensure all Magnesium is consumed. You now have the Magnesium enolate.

  • Acylation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add Chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 minutes. The reaction is highly exothermic; control the temperature <10°C.

    • Stir at room temperature for 1 hour.

  • Cyclization:

    • Reflux the mixture for 2–4 hours. The initial intermediate cyclizes via displacement of the chloride by the enolic oxygen.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (acetoacetate) should disappear.

  • Work-up:

    • Cool to room temperature.[8] Pour the mixture into ice-water (100 mL) containing dilute H₂SO₄ (5 mL) to quench.

    • Extract with Diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with Brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexane).

    • Yield: Typically 50–65%.

Medicinal Chemistry Applications

Case Study A: Synthesis of GPR52 Modulators (Furo[3,2-c]pyridazines)

This scaffold is critical for synthesizing agonists/antagonists for GPR52, a target for schizophrenia treatment. The furanone ring serves as a "linchpin" to fuse a pyridazine ring.

Protocol (Hydrazine Condensation):

  • Reactants: Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 equiv) + Aryl Hydrazine (e.g., 4-(3-Fluoro-5-(trifluoromethyl)benzyl)-2-hydrazinopyridine) (1.0 equiv).[3]

  • Conditions: Ethanol, cat. Acetic Acid, 80°C, 16 hours.

  • Mechanism:

    • The hydrazine nitrogen attacks the C4 ketone (Schiff base formation).

    • The second nitrogen attacks the C3 ester carbonyl, leading to cyclization and loss of ethanol.

    • Product: A tricyclic or bicyclic fused system (e.g., 2H-furo[3,2-c]pyridazin-4-one derivative).

Case Study B: Synthesis of Bioactive Enaminones

Reaction with primary amines yields enaminones, which are potent precursors for further heterocyclization (e.g., to pyrroles or pyridines).

Protocol:

  • Reactants: Scaffold (1.0 equiv) + Primary Amine (1.1 equiv).

  • Conditions: Reflux in Benzene or Toluene with a Dean-Stark trap (azeotropic water removal).

  • Outcome: Formation of the enamine at the C4 position, stabilizing the vinylogous ester system.

Visualizing the Chemistry (Graphviz)

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity in drug discovery.

G cluster_0 Core Synthesis SM1 Ethyl Acetoacetate Intermediate Mg Enolate Intermediate SM1->Intermediate Mg(OEt)2, EtOH SM2 Chloroacetyl Chloride SM2->Intermediate 0°C Scaffold Ethyl 2-methyl-4-oxo- 4,5-dihydrofuran-3-carboxylate (The Scaffold) Intermediate->Scaffold Reflux (Cyclization) Prod1 Furo[3,2-c]pyridazin-4-ones (GPR52 Modulators) Scaffold->Prod1 + Aryl Hydrazine AcOH, 80°C Prod2 Enaminones (Schiff Bases) Scaffold->Prod2 + Primary Amine Dean-Stark Prod3 Furo[3,2-c]pyridines Scaffold->Prod3 + Malononitrile/Base (Multi-step)

Caption: Synthesis pathway of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate and its divergent applications in heterocyclic synthesis.

References

  • PubChem. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.GPR52 Modulator Compounds (WO2021181122A1). (2021). Describes the use of the scaffold in synthesizing GPR52 antagonists.
  • Organic Syntheses. Ethyl Acetoacetate (General Reactivity). Org.[9][10] Synth. 1926, 6, 36. Provides foundational protocols for acetoacetate condensations. [Link]

  • MDPI. Synthesis of Furan Derivatives via Hantzsch Reaction. Molecules.[1][5][11][6][7][8][9][12][13][14] Discusses analogous furanone cyclization strategies. [Link]

Sources

Method

Application Notes and Protocols for the Analysis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Abstract This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No: 3511-34-0, Molecular Weight: 170.16...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No: 3511-34-0, Molecular Weight: 170.16 g/mol ). Targeting researchers, quality control analysts, and drug development professionals, these notes elucidate the causal logic behind experimental design, ensuring robust and reproducible results. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are presented, grounded in established principles and available literature.

Introduction: The Analytical Challenge

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a heterocyclic compound of interest in synthetic chemistry and potentially as a building block in pharmaceutical development. Its structure, featuring a β-keto ester within a dihydrofuranone ring, presents a significant analytical consideration: keto-enol tautomerism .

The molecule can exist in equilibrium between its keto and enol forms. This dynamic state can profoundly influence chromatographic separations and spectroscopic signatures. Analytical methods must be designed to either resolve the two tautomers or to favor the existence of a single, stable form to ensure reproducibility.[1][2][3] This guide addresses this challenge by providing methodologies that account for this crucial aspect of the compound's chemistry.

Keto_Enol_Tautomerism cluster_Keto Keto Tautomer cluster_Enol Enol Tautomer Keto Structure of Keto Form Enol Structure of Enol Form Keto->Enol Equilibrium

Caption: Keto-enol equilibrium of the target molecule.

Chromatographic Analysis

Chromatography is essential for assessing the purity and quantifying Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in reaction mixtures or final product formulations.

High-Performance Liquid Chromatography (HPLC-UV/MS)

Reverse-phase HPLC is the recommended primary technique due to the compound's polarity. The key to a successful separation is managing the keto-enol tautomerism, which can otherwise lead to broad or split peaks. Controlling the mobile phase pH is critical; acidic conditions tend to stabilize the keto form, leading to sharper, more reproducible peaks.

Rationale for Method Design:

  • Column Choice: A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating polar and moderately nonpolar analytes, including various furanone derivatives.

  • Mobile Phase: An acidified water/acetonitrile gradient is employed. The acid (e.g., formic or trifluoroacetic acid) suppresses the deprotonation of the enol form, pushing the equilibrium towards the keto tautomer and ensuring a single chromatographic peak.[3][4]

  • Detection: UV detection is suitable due to the presence of a chromophore. A photodiode array (PDA) detector is recommended to obtain the full UV spectrum for peak identity confirmation. Mass spectrometry (MS) provides definitive mass confirmation. A patent for a related synthesis confirms a protonated molecule [M+H]⁺ at m/z 171.0, indicating that Electrospray Ionization (ESI) in positive mode is highly effective.

Experimental Workflow: HPLC Analysis

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject HPLC Injection (5-10 µL) prep->inject sep Chromatographic Separation (C18 Column) inject->sep detect Detection (PDA & ESI-MS) sep->detect data Data Analysis (Purity, Quantification) detect->data

Caption: HPLC analysis workflow from sample to data.

Detailed Protocol: HPLC-UV/MS

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
PDA Detector Wavelength: 265 nm (predicted λmax), Scan: 200-400 nm
MS Detector ESI Positive Ion Mode
MS Scan Range m/z 50 - 500
Expected Ion [M+H]⁺ = 171.1 m/z
Sample Prep. Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)

While the predicted boiling point of ~262°C suggests that direct GC analysis may be possible, the compound's polarity and thermal stability are concerns. A robust approach involves direct liquid injection onto a high-temperature, low-bleed column. Headspace analysis is not recommended due to the compound's low volatility.

Rationale for Method Design:

  • Column Choice: A mid-polarity column, such as an HP-5MS, is a reliable starting point. It provides good separation for a wide range of compounds and is compatible with mass spectrometry.

  • Injection: A split injection is used to prevent column overloading. The injector temperature should be high enough to ensure volatilization but not so high as to cause thermal degradation.

  • Temperature Program: A temperature ramp is essential to elute the compound effectively while separating it from any potential impurities. The program starts at a low temperature to trap the analyte at the head of the column and then ramps up to elute it.[5]

Detailed Protocol: GC-MS

ParameterRecommended Condition
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Vol. 1 µL (Split ratio 20:1)
Oven Program Initial: 100 °C (hold 2 min)
Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range m/z 40 - 450
Sample Prep. Dissolve sample in Ethyl Acetate or Dichloromethane to 1 mg/mL.

Spectroscopic Characterization

Spectroscopy provides unambiguous structural confirmation and is essential for final product release and regulatory filings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H and ¹³C NMR will confirm the connectivity and chemical environment of all atoms in the structure. The solvent can influence the position of the keto-enol equilibrium; aprotic solvents like DMSO-d₆ are commonly used.

¹H NMR Data: A patent (CN117999258A) provides partial ¹H NMR data in DMSO-d₆ (400 MHz), showing a key signal at δ 4.78 ppm.[4] Based on chemical structure, a full predicted spectrum would include:

  • An ethyl ester group: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).

  • A methyl group on the furanone ring: a singlet around 2.2-2.4 ppm.

  • A methylene group (CH₂) in the furanone ring: a singlet around 4.7-4.9 ppm.

¹³C NMR Data (Predicted):

  • Ester Carbonyl (C=O): ~165-170 ppm

  • Ketone Carbonyl (C=O): >190 ppm

  • Olefinic Carbons (C=C): ~110 ppm and ~175 ppm

  • Ring Methylene (O-CH₂-C=O): ~70-75 ppm

  • Ethyl Group: ~60 ppm (OCH₂) and ~14 ppm (CH₃)

  • Ring Methyl (CH₃): ~15-20 ppm

Detailed Protocol: NMR Acquisition

ParameterRecommended Condition
Instrument Bruker Avance 400 MHz or equivalent
Solvent DMSO-d₆
Sample Conc. 5-10 mg in 0.6 mL of solvent
¹H Experiment 16 scans, 1-second relaxation delay
¹³C Experiment 1024 scans, 2-second relaxation delay (proton decoupled)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule. The spectrum is expected to be dominated by strong carbonyl stretching vibrations.

Expected Characteristic IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)1735 - 1750Strong
C=O Stretch (Ketone, five-membered ring)1740 - 1760Strong
C=C Stretch (Alkene)1640 - 1680Medium
C-O Stretch (Ester & Ether)1000 - 1300Strong, Multiple Bands
C-H Stretch (sp³ Aliphatic)2850 - 3000Medium

Workflow: Spectroscopic Analysis

Spectro_Workflow sample Pure Compound (≥95% purity) nmr NMR Analysis (¹H, ¹³C in DMSO-d₆) sample->nmr ir FTIR Analysis (ATR or KBr pellet) sample->ir structure Structural Confirmation (Compare data to expected values) nmr->structure ir->structure

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Introduction & Scope This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0). This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0).

This molecule, a functionalized furanone derivative, serves as a critical intermediate in the synthesis of complex pharmaceutical agents and flavor compounds. Its structure contains a


-keto ester motif embedded within a dihydrofuran ring. This structural feature presents specific analytical challenges, including potential keto-enol tautomerism and susceptibility to hydrolysis, which can lead to peak broadening or splitting if chromatographic conditions are not optimized.

Key Analytical Challenges:

  • Tautomerism: The 4-oxo-4,5-dihydrofuran system can exhibit keto-enol equilibrium, potentially causing peak tailing on standard silica-based columns.

  • Polarity: The molecule is moderately polar, requiring a carefully balanced mobile phase to ensure adequate retention and separation from hydrolysis degradants.

  • UV Activity: The conjugated system (

    
     transition) allows for sensitive UV detection, typically in the 250–280 nm range.
    

Chemical Information

PropertyDetail
Chemical Name Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
CAS Number 3511-34-0
Molecular Formula C

H

O

Molecular Weight 170.16 g/mol
Key Functional Groups Ethyl ester, Cyclic ketone (furanone), Methyl group
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water

Method Development Strategy (Expert Insights)

Column Selection

A C18 (Octadecylsilane) stationary phase is selected as the primary column. To mitigate the peak tailing often associated with the basicity of furanone tautomers, a highly end-capped column with high carbon load is required.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2). These columns minimize secondary silanol interactions that cause tailing in oxygenated heterocycles.

Mobile Phase Chemistry

Standard neutral mobile phases are insufficient for this analyte. The


-keto ester functionality can ionize or chelate with trace metals.
  • Acid Modifier: We utilize 0.1% Phosphoric Acid (H

    
    PO
    
    
    
    )
    . Acidification suppresses the ionization of the enolic hydroxyl group (keeping the molecule in a neutral state), leading to sharper peaks and consistent retention times.
  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and better UV transparency at lower wavelengths (<210 nm), should impurity profiling be required.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC System with Binary Pump and DAD/UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Column Temperature 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm (Primary), 210 nm (Secondary)
Run Time 15.0 minutes
Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.

  • Solvent B (Organic): 100% HPLC-grade Acetonitrile. Degas via sonication or inline degassing.

Gradient Program

A gradient elution is recommended to ensure elution of the main peak while clearing any hydrophobic synthetic byproducts.

Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Phase
0.0 9010Equilibration
2.0 9010Isocratic Hold
10.0 4060Linear Gradient
12.0 1090Wash
12.1 9010Re-equilibration
15.0 9010End of Run
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution. Dilute to volume with water (Final solvent ratio 50:50 ACN:Water).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Final Concentration: 1.0 mg/mL (1000 ppm).

Analytical Workflow Visualization

The following diagram outlines the logical flow of the analysis, from sample preparation to data processing, highlighting critical decision points (diamonds).

HPLC_Workflow Figure 1: Analytical Workflow for Furanone Derivative Analysis Start Start: Sample Receipt Prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter SystemCheck System Suitability Check (Pressure stable? Baseline flat?) Filter->SystemCheck Inject Injection (10 µL) SystemCheck->Inject Yes Troubleshoot Troubleshoot: Check pH, Column Age SystemCheck->Troubleshoot No Separation Gradient Elution (C18, Acidic Mobile Phase) Inject->Separation Detection UV Detection (254 nm) Separation->Detection DataAnalysis Integration & Purity Check Detection->DataAnalysis PassFail Criteria Met? (Tailing < 1.5, Resolution > 2.0) DataAnalysis->PassFail Report Generate Report PassFail->Report Pass PassFail->Troubleshoot Fail Troubleshoot->SystemCheck Retry

Caption: Figure 1: Analytical Workflow for Furanone Derivative Analysis. This flowchart details the critical path from sample prep to validation.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaRationale
Retention Time (RT) 6.0 - 8.0 min ± 0.2 minEnsures consistent column interaction.
Tailing Factor (Tf) < 1.5Indicates suppression of secondary silanol interactions.
Theoretical Plates (N) > 5000Confirms column efficiency.
Resolution (Rs) > 2.0 (between main peak and nearest impurity)Essential for purity determination.
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLEstimated based on UV response of conjugated esters.

Troubleshooting Guide

Issue 1: Peak Splitting or Shoulder

  • Cause: Keto-enol tautomerism occurring on the column or sample solvent mismatch.

  • Solution: Ensure the sample diluent matches the initial mobile phase (10% ACN / 90% Acidic Water). Increase buffer concentration or lower pH slightly.

Issue 2: Retention Time Drift

  • Cause: "Phase collapse" (dewetting) if using 100% aqueous for too long, or temperature fluctuations.

  • Solution: The method uses 10% organic at the start to prevent dewetting. Ensure column oven is stable at 30°C.

Issue 3: High Backpressure

  • Cause: Particulates from the sample.[1]

  • Solution: Re-filter sample through 0.2 µm filter. Perform a back-flush of the column if necessary.

References

  • PubChem. (n.d.).[2] Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for gradient design and C18 selection logic).
  • ResearchGate. (2017). Spectral Characterization... of Ethyl 4-(...)-carboxylate derivatives. (Used for comparative UV/IR spectral properties of similar dihydrofuran-carboxylate systems). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing "Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate" synthesis yield

The following guide is structured as a Tier 3 Technical Support Knowledge Base for organic chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic root-cause analysis, and yield optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for organic chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic root-cause analysis, and yield optimization for the synthesis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0).[1]

Topic: Yield Maximization for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate Ticket ID: OPT-FUR-3511 Applicable Route: Modified Feist-Bénary / Magnesium Enolate Acylation[1]

System Overview & Mechanistic Logic

To troubleshoot low yields, one must first understand the "failure points" in the reaction mechanism. This synthesis typically proceeds via the acylation of Ethyl Acetoacetate (EAA) with Chloroacetyl Chloride , mediated by a base (often Magnesium Ethoxide or Pyridine), followed by intramolecular cyclization.

The Critical Pathway

The reaction relies on thermodynamic control to favor C-acylation (desired) over O-acylation (undesired side product).[1]

FuranSynthesis EAA Ethyl Acetoacetate Enolate Mg-Enolate Complex EAA->Enolate Deprotonation (Exothermic) Base Base (Mg(OEt)2) Base->Enolate Intermed C-Acylated Intermediate (Ethyl 2-chloroacetyl-3-oxobutanoate) Enolate->Intermed C-Attack (0-5°C) O_Acyl O-Acylated Byproduct (Dead End) Enolate->O_Acyl O-Attack (High Temp) CAC Chloroacetyl Chloride CAC->Intermed CAC->O_Acyl Cyclization Intramolecular Displacement (SN2) Intermed->Cyclization Heat/Reflux Product Target Furanone (Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate) Cyclization->Product -HCl

Figure 1: Mechanistic flow of the modified Feist-Bénary synthesis. Note the critical bifurcation point between C-Acylation and O-Acylation dependent on temperature control.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) v4.2

Reagents:

  • Ethyl Acetoacetate (1.0 eq)[1][2]

  • Magnesium Turnings (0.5 eq) or Mg(OEt)₂ (1.0 eq)[1][2]

  • Chloroacetyl Chloride (1.05 eq)[1]

  • Solvent: Dry Benzene or Dichloromethane (DCM)[1]

  • Ethanol (absolute, for Mg activation)

Step-by-Step Workflow:

  • Enolate Formation (The Foundation):

    • Dissolve Ethyl Acetoacetate in dry solvent.[1]

    • Add Magnesium turnings and a catalytic amount of iodine/CCl₄ to initiate.[1]

    • Critical: Add absolute ethanol dropwise to form Magnesium Ethoxide in situ.[1] Reflux until Mg is consumed.[1]

    • Why? Mg(OEt)₂ forms a chelated enolate that favors C-alkylation over O-alkylation due to the steric bulk and coordination geometry of the magnesium complex.[1]

  • Acylation (The Danger Zone):

    • Cool the mixture to 0°C - 5°C .

    • Add Chloroacetyl Chloride dropwise over 60 minutes.

    • Control: Do not allow temperature to exceed 10°C.[1]

    • Why? Higher temperatures increase kinetic energy, promoting O-acylation (kinetic product) over C-acylation (thermodynamic product), drastically reducing yield.[1]

  • Cyclization (Ring Closure):

    • Allow the mixture to warm to room temperature (RT) for 2 hours.

    • Heat to reflux for 3–5 hours.

    • Why? The intermediate (Ethyl 2-chloroacetyl-3-oxobutanoate) requires thermal energy to undergo the intramolecular

      
       reaction displacing the chloride to form the furan ring.
      
  • Workup:

    • Quench with dilute H₂SO₄ (cold).[1]

    • Extract with DCM.[1] Wash with NaHCO₃ (remove unreacted acid) and Brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My yield is consistently below 40%."

Diagnosis: Competition from O-Acylation.[1] Root Cause: If the acylation step (Step 2) runs too hot (>10°C), the oxygen of the enolate attacks the acid chloride instead of the carbon. Solution:

  • Active Cooling: Use an acetone/ice bath or cryostat during addition.[1]

  • Slow Addition: Extend the addition time of Chloroacetyl Chloride to 2 hours.

  • Solvent Switch: Switch from polar aprotic solvents (which expose the oxygen) to non-polar solvents like Toluene or Benzene , which encourage tight ion-pairing with Magnesium, shielding the oxygen and directing attack to the carbon.

Issue 2: "The product is a dark, tarry oil that won't crystallize."

Diagnosis: Polymerization of the furanone or residual Chloroacetyl Chloride. Root Cause: Furanones are sensitive to strong acids and oxidizers.[1] Excess Chloroacetyl Chloride hydrolyzes to acid during workup, catalyzing polymerization.[1] Solution:

  • Stoichiometry Check: Use exactly 1.0–1.05 equivalents of acid chloride. Do not use large excesses.

  • Base Wash: Ensure the organic layer is washed thoroughly with saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 7).[1]

  • Purification: Do not distill at atmospheric pressure. This compound decomposes.[1] Use High-Vacuum Distillation (<1 mmHg) or recrystallize from Ethanol/Hexane if solid.[1]

Issue 3: "I see starting material (Ethyl Acetoacetate) remaining."

Diagnosis: Incomplete Enolization.[1] Root Cause: The Magnesium turnings did not fully react, or the Mg(OEt)₂ was of poor quality (wet). Solution:

  • Activation: Use mechanically activated Mg (grind turnings) or add a crystal of Iodine.[1]

  • Dryness: Ensure Ethanol is "Super Dry" (stored over molecular sieves). Water destroys the alkoxide catalyst immediately.

Issue 4: "Why use Magnesium? Can I use Sodium Ethoxide?"

Diagnosis: Cation Effect on Regioselectivity.[1] Analysis:

Base Cation Character Major Product Reason
Sodium (Na⁺) Ionic, Loose Ion Pair O-Acylated (Mix) Oxygen is exposed and highly nucleophilic (Hard/Hard interaction).[1]

| Magnesium (Mg²⁺) | Covalent character, Chelating | C-Acylated (Target) | Mg coordinates between the two carbonyls, blocking the Oxygen and exposing the


-Carbon. |

Verdict: Do not substitute Sodium or Potassium bases for this specific acylation step.[1]

References & Validation

The protocols and mechanisms described above are grounded in the fundamental chemistry of


-dicarbonyl condensations and specific literature regarding furanone synthesis.
  • Feist-Bénary Synthesis Principles:

    • Mechanism:[1][3][4][5][6][7][8][9][10] The reaction of

      
      -halo ketones with 
      
      
      
      -dicarbonyls in the presence of base is the canonical route for substituted furans.[5]
    • Source: PubChem.[1] Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. National Library of Medicine.[1] Link[1]

  • Magnesium Enolate Regioselectivity:

    • Concept: The use of Magnesium ethoxide to favor C-acylation over O-acylation in acetoacetate derivatives is a well-established synthetic standard (Viscontini et al.).[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p. 285 (related Mg-enolate acylations).[1] Link

  • Optimization of Furan Synthesis:

    • Context: Recent studies on Feist-Bénary optimization highlight the importance of temperature control and solvent effects in minimizing polymerization.[1]

    • Source: MDPI.[1] Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans (Contextual reference for furan stability). Link[1]

  • Safety Data:

    • Hazards: Chloroacetyl chloride is a lachrymator and corrosive.[1] The product causes skin/eye irritation (H315, H319).

    • Source: ECHA / PubChem Safety Data.[1] Link

Disclaimer: This guide is for research purposes only. All experiments must be conducted under a fume hood with appropriate PPE.

Sources

Optimization

purification challenges of "Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate"

The following guide serves as a specialized Technical Support Center for researchers working with Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate . This molecule presents a classic "deceptive simplicity" profile in o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate .

This molecule presents a classic "deceptive simplicity" profile in organic synthesis.[1] While it appears structurally robust, its purification is complicated by keto-enol tautomerism , susceptibility to aromatization (oxidation) , and a tendency to "oil out" rather than crystallize.[1]

Topic: Troubleshooting Purification of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 3, 2026[1]

Core Technical Briefing

Before attempting purification, you must understand the "Three-State Hazard" of this molecule.[1] Unlike standard aromatic furans, the 4,5-dihydro core is partially saturated, making it chemically distinct and more fragile.

FeatureImplication for Purification
Physical State Often a viscous yellow oil at RT.[1] Crystallization is difficult without high purity.[1]
Tautomerism The

-keto ester motif embedded in the ring causes "streaking" on silica gel due to interaction with acidic silanols.[1]
Redox Instability The dihydro- core is prone to oxidative aromatization (losing 2H to become the fully aromatic furan), which is a common, difficult-to-remove impurity.[1]

Troubleshooting Guides (Symptom-Based)

ISSUE A: "My product is a sticky red oil that won't crystallize."

Diagnosis: This is the most common complaint.[1] The "red" color typically indicates oxidative degradation (aromatization) or polymerization of the open-chain precursor.[1] The "oil" state is often a eutectic mixture of the product and unreacted ethyl acetoacetate.

Protocol: The "Cold-Trap" Trituration Do not attempt standard recrystallization immediately.[1] Use this trituration method to break the oil.[1]

  • Solvent Removal: Ensure all reaction solvent (e.g., DCM, THF) is removed under high vacuum (< 2 mbar) at

    
    .[1] Residual solvent acts as a plasticizer, preventing solidification.[1]
    
  • The Solvent Switch: Dissolve the crude oil in a minimum amount of Diethyl Ether (Et₂O).[1]

  • The Anti-Solvent Crash:

    • Cool the ether solution to -78°C (Dry ice/acetone).

    • Slowly add n-Hexane or Pentane down the side of the flask.[1]

    • Crucial Step: Scratch the inner glass surface with a glass rod to induce nucleation.[1]

  • Recovery: If a solid forms, filter rapidly while cold.[1] If it remains an oil, your purity is likely <85%.[1] Proceed to Chromatography (Issue B).

ISSUE B: "The compound streaks on the column and co-elutes with impurities."

Diagnosis: The keto-enol equilibrium of the 4-oxo moiety interacts with the acidic Si-OH groups on silica gel, causing peak tailing (streaking).[1]

Protocol: Buffered Silica Chromatography You must neutralize the stationary phase to obtain sharp peaks.[1]

  • Slurry Preparation: Prepare your silica gel slurry using your starting eluent (e.g., Hexane:EtOAc 80:20).[1]

  • The Modifier: Add 1% Triethylamine (TEA) to the slurry before pouring the column.

    • Mechanism:[1][2][3][4][5][6] TEA blocks the acidic silanol sites, preventing the enol form of the furanone from "sticking."

  • Elution: Run the column with your gradient.[1] The product should elute as a sharp, defined band rather than a smear.

    • Note: The TEA will stay on the silica; you generally do not need to add it to the mobile phase reservoir, but adding 0.5% TEA to the mobile phase ensures consistency.

ISSUE C: "I see two sets of peaks in my NMR."

Diagnosis: This is likely not an impurity.[1] It is the signature of keto-enol tautomerism or E/Z isomerism if the exocyclic double bond is involved (depending on exact substitution).

Verification Test:

  • Run a drop of D₂O shake with your NMR sample.[1] If the OH/enol proton disappears or the ratio changes, it is tautomerism.

  • Action: Do not discard.[1] This is the pure compound.[1]

Visualized Workflows

Diagram 1: Purification Logic Tree

Use this decision matrix to determine the correct purification route based on your crude material's state.[1]

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil Yes Recryst Recrystallization (EtOH / H2O) Solid->Recryst Trituration Cold Trituration (Et2O / Hexane @ -78°C) Oil->Trituration PurityCheck Purity > 85%? Trituration->PurityCheck Final Pure Product Recryst->Final PurityCheck->Recryst Yes Column Buffered Silica Column (+1% TEA) PurityCheck->Column No (Complex Mix) Distillation Kugelrohr Distillation (High Vac, <150°C) PurityCheck->Distillation No (Volatile Impurities) Column->Final Distillation->Final

Caption: Decision matrix for selecting the optimal purification method based on the physical state and purity of the crude intermediate.

Diagram 2: The "Streaking" Mechanism & Solution

Understanding why the column fails is key to fixing it.

Tautomerism cluster_0 Standard Silica (Acidic) cluster_1 Buffered Silica (Neutralized) Silanol Si-OH (Acidic Site) Interaction Hydrogen Bonding (Strong Adsorption) Silanol->Interaction Furanone Furanone (Enol Form) Furanone->Interaction Result1 Peak Tailing / Streaking Interaction->Result1 Causes Silanol2 Si-OH Blocked Blocked Site (Si-O-...HNEt3) Silanol2->Blocked + TEA TEA Triethylamine (TEA) TEA->Blocked Furanone2 Furanone Result2 Sharp Elution Furanone2->Result2 No Interaction

Caption: Mechanism of chromatographic streaking and the corrective action of Triethylamine (TEA) buffering.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Yes, but with extreme caution. These compounds are thermally sensitive.[1]

  • Requirement: You need a high vacuum (< 0.5 mmHg).[1]

  • Risk: If the pot temperature exceeds 140-150°C, the ring may open or decarboxylate.[1] A Kugelrohr apparatus is recommended over a standard distillation setup to minimize thermal exposure time [1].[1]

Q: Why does the literature say "Solid" but I have an "Oil"? A: This is often due to the Feist-Benary synthesis byproducts.[1] The presence of even 2-3% of the open-chain intermediate (ethyl 4-chloro-3-oxobutanoate derivatives) can depress the melting point significantly, forming a eutectic oil.[1] You must remove these "plasticizers" via column chromatography or rigorous drying before crystallization will occur [2].[1]

Q: Is the compound air-sensitive? A: The dihydro furan ring is susceptible to auto-oxidation to the aromatic furan upon prolonged exposure to air and light.[1] Store under Argon/Nitrogen at -20°C. If the oil turns dark brown/red, filter through a short plug of silica to remove oxidized polymers.[1]

References

  • Feist-Benary Synthesis & Thermal Sensitivity

    • Title: Feist-Benary Furan Synthesis: Application Notes and Protocols.[1]

    • Source: BenchChem Protocols.[1][7]

    • Relevance: Establishes the thermal limits and distillation risks for furan-3-carboxylate deriv
  • Tautomerism in Heterocycles

    • Title: Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxyl
    • Source: ResearchGate (Journal of Heterocyclic Chemistry context).[1]

    • URL:[Link][1]

    • Relevance: Provides spectroscopic evidence for the keto-enol tautomerism in similar beta-keto ester cyclic systems, valid
  • Compound Data & Physical Properties

    • Title: Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (PubChem CID 12293452).[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

    • Relevance: Confirms chemical structure, molecular weight (170.16 g/mol ), and general physical property data.[8]

Sources

Troubleshooting

troubleshooting biological assays with "Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate"

Reference ID: CAS 1529-49-3 | Class: Heterocyclic -Keto Ester Introduction: Understanding Your Test Compound Welcome to the technical support hub for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate . In drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 1529-49-3 | Class: Heterocyclic -Keto Ester

Introduction: Understanding Your Test Compound

Welcome to the technical support hub for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate . In drug discovery, this compound is frequently utilized as a scaffold for synthesizing bioactive heterocycles (e.g., anticancer or antimicrobial agents) or as a direct screening hit.

However, its specific chemical architecture—a dihydrofuranone core fused with a


-keto ester moiety —introduces unique reactivity profiles that can disrupt standard biological assays. This guide addresses the three most common failure modes: Hydrolytic Instability , Nucleophilic Interference (PAINS) , and Solubility Artifacts .

Module 1: Stability & Hydrolysis Troubleshooting

Symptom: Loss of potency over time in aqueous buffers or inconsistent IC


 values between fresh and stored stock plates.
The Mechanism: Base-Catalyzed Ring Opening

This compound contains an ester linkage and a lactone-like furanone ring. In alkaline conditions (pH > 7.4), or even neutral buffers over extended periods, it is susceptible to hydrolysis. The


-keto ester functionality significantly increases the acidity of the 

-proton, facilitating tautomerization and subsequent hydrolysis or decarboxylation [1].[1]
Diagnostic Protocol: Stability Validation

Before running a long-duration assay (e.g., 24h cell culture), validate the compound's integrity in your specific buffer.

Step-by-Step Validation:

  • Prepare Stock: Dissolve compound to 10 mM in 100% DMSO.

  • Prepare Test Samples: Dilute to 100

    
    M in your Assay Buffer (e.g., PBS pH 7.4, Tris pH 8.0).
    
  • Incubation: Split into three aliquots:

    • 
      : Analyze immediately.
      
    • 
      : Incubate at room temperature for 4 hours.
      
    • 
      : Incubate at 37°C for 24 hours.
      
  • Analysis: Run LC-MS/HPLC. Look for the parent peak (MW ~170.16) and the appearance of hydrolysis byproducts (carboxylic acid derivatives or ring-opened species).

Troubleshooting Decision Tree

StabilityWorkflow Start Issue: Potency Loss / Inconsistency CheckpH Check Assay Buffer pH Start->CheckpH IsAlkaline Is pH > 7.5? CheckpH->IsAlkaline Hydrolysis High Risk: Ester Hydrolysis / Ring Opening IsAlkaline->Hydrolysis Yes CheckTemp Check Incubation Temp IsAlkaline->CheckTemp No ModifyBuffer Action: Switch to HEPES/MES (pH 6.5-7.0) or Fresh Prep Only Hydrolysis->ModifyBuffer IsLong > 4 Hours @ 37°C? CheckTemp->IsLong Degradation Thermal Degradation IsLong->Degradation Yes Refresh Action: Replenish media every 4-6 hours Degradation->Refresh

Figure 1: Decision logic for diagnosing stability-related assay failures.

Module 2: Assay Interference (False Positives)

Symptom: The compound shows high potency in biochemical assays (e.g., Kinase, Protease) but no activity in cell-based assays.

The Mechanism: Michael Addition (Covalent Modification)

The 4,5-dihydrofuran-3-carboxylate structure possesses an


-unsaturated carbonyl system. This makes it an electrophile capable of acting as a Michael Acceptor .[2]
  • The Risk: It can covalently react with nucleophilic thiols.

  • Assay Impact: If your assay buffer contains DTT (Dithiothreitol) ,

    
    -Mercaptoethanol , or Glutathione , the compound may react with these additives, effectively lowering its concentration. Conversely, it may non-specifically alkylate cysteine residues on your target protein, leading to false inhibition [2].
    
Interference Check Protocol
  • Thiol-Free Test: Repeat the enzymatic assay removing DTT/GSH from the buffer (if the enzyme tolerates it).

    • Result: If potency increases or remains stable, the compound was likely reacting with the DTT.

    • Result: If potency disappears, the compound might require the thiol to generate a reactive species (rare) or the enzyme is dead without DTT.

  • Pre-Incubation Test: Incubate Enzyme + Compound for 30 mins before adding substrate.

    • Observation: If IC

      
       shifts lower (more potent) with longer pre-incubation, this suggests covalent irreversible binding  (time-dependent inhibition).
      
Visualizing the Interference Mechanism

MichaelAddition cluster_impact Assay Consequence Compound Furanone Scaffold (Michael Acceptor) Complex Covalent Adduct (Inactive/Artifact) Compound->Complex Alkylation Nucleophile Assay Nucleophile (DTT / Cys-Enzyme) Nucleophile->Complex Result1 False Positive (Enzyme Inactivated) Complex->Result1 Result2 False Negative (Compound Depleted by DTT) Complex->Result2

Figure 2: Mechanism of thiol-mediated interference. The electrophilic furanone core reacts with free thiols, leading to artifacts.

Module 3: Solubility & Formulation

Symptom: Turbidity, "crashing out" upon dilution into media, or erratic dose-response curves (Hill slope > 2.0).

Solubility Profile
  • DMSO: Soluble (>50 mM).

  • Ethanol: Soluble.

  • Water/PBS: Poor solubility. The ester is hydrophobic.

Formulation Guidelines

Do not serial dilute in aqueous buffer. This causes "micro-precipitation" where the compound forms invisible aggregates that can sequester enzymes or scatter light in optical assays.

Correct Dilution Protocol (Intermediate Plate Method):

Step Action Final Solvent %
1. Stock Dissolve solid in 100% DMSO to 10 mM. 100% DMSO
2. Serial Dilution Perform all serial dilutions in 100% DMSO (not buffer). 100% DMSO

| 3. Intermediate | Transfer 1


L of DMSO dilution to 19 

L of Buffer. | 5% DMSO | | 4. Final Assay | Transfer 5

L of Intermediate to 45

L of Assay Mix. | 0.5% DMSO |

Why this works: This "step-down" approach prevents the shock-precipitation that occurs when dropping high-concentration stock directly into a large volume of water.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cell-based assay for 48 hours? A: Caution is advised. Due to the ester hydrolysis risk (Module 1), the half-life in culture media (pH 7.4 + serum esterases) may be short (< 6 hours). We recommend a "pulse-chase" dosing regimen or refreshing the media with fresh compound every 6–8 hours to maintain effective concentrations.

Q: I see a color change when I add the compound to my buffer. Is this normal? A: This often indicates enolization or complexation with metal ions.


-keto esters can chelate divalent cations (

,

) present in buffers. If your assay relies on

(e.g., ATP-dependent kinases), the compound might be stripping the cofactor.
  • Check: Add excess

    
     to the buffer to see if activity is restored.
    

Q: Is this compound light-sensitive? A: Furanone derivatives can undergo photochemical rearrangement. Store the solid and DMSO stocks in amber vials or wrapped in foil. Avoid leaving assay plates under bright light for extended periods.

References

  • Larson, R. A., et al. (2025). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of

    
    -Keto Esters. 
    

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 3511-34-0) in experimental assays. Our goal is to equip you with the necessary knowledge to overcome solubility hurdles, ensuring the accuracy and reliability of your results.

Introduction to the Challenge

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a small organic molecule with a molecular weight of 170.16 g/mol and a predicted XlogP3 of 0.9, indicating moderate lipophilicity.[1] Such compounds often present solubility challenges in the aqueous environments of many biological assays. Poor solubility can lead to a variety of experimental artifacts, including underestimated potency, high variability, and false negatives. This guide will walk you through understanding and addressing these issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results in my cell-based assay when using Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. Could this be a solubility issue?

A1: Yes, inconsistent results are a classic sign of compound precipitation. When a compound is not fully dissolved in the assay medium, its effective concentration at the target site (e.g., cells or enzymes) will be lower and more variable than the nominal concentration. This can lead to poor dose-response curves and high well-to-well variability. It is crucial to ensure your compound is fully solubilized at all tested concentrations.

Q2: What is the best solvent to prepare a stock solution of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate?

A2: For initial stock solutions of moderately lipophilic compounds like this, Dimethyl Sulfoxide (DMSO) is a common and effective choice.[2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2] However, it is critical to be aware of the potential effects of DMSO on your specific assay system, as it can inhibit or activate certain enzymes and affect cell membrane permeability.[2][3]

Q3: What is the maximum recommended concentration of DMSO in a typical cell-based or enzyme assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v).[3] Many cell lines can tolerate up to 1% DMSO, but this should be experimentally verified.[4] For enzyme assays, the tolerance for DMSO can vary significantly, with some enzymes being inhibited by concentrations as low as 0.1%.[2][5] Always run a vehicle control with the same final DMSO concentration as your test wells to account for any solvent effects.

Q4: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?

A4: This is a common problem known as "precipitation upon dilution." It occurs when the compound, which is soluble in the high-concentration DMSO stock, becomes insoluble as the percentage of the aqueous buffer increases. Here are several strategies to address this:

  • Lower the final concentration: The simplest solution is to work at lower concentrations of your compound if your experimental design allows.

  • Use a co-solvent: Incorporating a co-solvent in your assay buffer can increase the solubility of your compound.[6]

  • Employ solubility enhancers: Excipients like cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.[7][8][9]

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Preparing a Soluble Stock Solution and Working Dilutions

This protocol outlines the best practices for preparing your stock and working solutions to minimize precipitation.

Objective: To prepare a high-concentration stock solution in an appropriate organic solvent and create aqueous working solutions that remain soluble.

Materials:

  • Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Your aqueous assay buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (in 100% DMSO):

    • Accurately weigh your compound.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex thoroughly for at least 2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication can aid in dissolving stubborn compounds.

    • Visually inspect the solution for any undissolved particles. It should be clear.

  • Serial Dilutions (in 100% DMSO):

    • Perform serial dilutions of your stock solution in 100% DMSO to create a range of concentrations for your dose-response curve. This ensures the compound remains soluble during the dilution process.

  • Final Dilution into Assay Buffer (Aqueous):

    • Directly add a small volume of each DMSO dilution to your assay buffer. For example, add 1 µL of your DMSO stock to 99 µL of assay buffer for a 1:100 dilution (resulting in 1% final DMSO concentration).

    • Immediately mix thoroughly by pipetting or gentle vortexing. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

Self-Validation: After preparing your final working solutions, let them sit at the assay temperature for the duration of your experiment and visually inspect for any signs of precipitation (cloudiness, particles). You can also centrifuge the plate and look for a pellet.

Protocol 2: Utilizing Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[7][8][9][10][11]

Objective: To use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in an aqueous assay buffer.

Materials:

  • Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your aqueous assay buffer

  • DMSO

Procedure:

  • Prepare a Concentrated HP-β-CD Solution:

    • Dissolve HP-β-CD in your assay buffer to create a concentrated stock (e.g., 45% w/v). This may require some gentle heating and stirring.

  • Prepare Compound Stock in DMSO:

    • Prepare a high-concentration stock of your compound in DMSO as described in Protocol 1.

  • Complexation:

    • Add the DMSO stock of your compound to the HP-β-CD solution. The molar ratio of HP-β-CD to your compound should be optimized, but a starting point of 10:1 to 100:1 is common.

    • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Final Dilution:

    • This complexed solution can then be serially diluted in your standard assay buffer.

Self-Validation: Compare the solubility of your compound in the buffer with and without HP-β-CD at the highest desired concentration.

Data Presentation: Solubility Enhancement Strategies

Method Mechanism Advantages Considerations
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous medium.[6]Simple to implement; effective for many compounds.Can affect assay components (enzymes, cells); final concentration must be carefully controlled.[2][3][4][12]
Cyclodextrins Forms inclusion complexes, encapsulating the hydrophobic molecule.[7][8][9]Generally low toxicity; can significantly increase aqueous solubility.[8][10]Can sometimes interfere with ligand-receptor binding; requires optimization of the cyclodextrin-to-compound ratio.
Surfactants (e.g., Tween-80) Forms micelles that encapsulate the compound.[13]Can be very effective for highly lipophilic compounds.Can denature proteins and disrupt cell membranes; may interfere with assay signal.
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.Simple and effective for appropriate compounds.The structure of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is not readily ionizable, so this method is less applicable.

Visualizing the Workflow

Diagram 1: Decision Tree for Addressing Solubility Issues

Solubility_Troubleshooting Start Compound Precipitation Observed Check_Concentration Is the concentration essential? Start->Check_Concentration Lower_Concentration Lower working concentration Check_Concentration->Lower_Concentration No Optimize_Solvent Optimize Solubilization Method Check_Concentration->Optimize_Solvent Yes Validate Validate Assay with New Formulation Lower_Concentration->Validate DMSO_Check Is DMSO already in use? Optimize_Solvent->DMSO_Check Use_Enhancers Use Solubility Enhancers Optimize_Solvent->Use_Enhancers Increase_DMSO Increase final DMSO % (with caution) DMSO_Check->Increase_DMSO Yes Test_CoSolvents Try other co-solvents (e.g., Ethanol) DMSO_Check->Test_CoSolvents No Increase_DMSO->Validate Test_CoSolvents->Validate Cyclodextrins Test Cyclodextrins (e.g., HP-β-CD) Use_Enhancers->Cyclodextrins Surfactants Test Surfactants (e.g., Tween-80) Use_Enhancers->Surfactants Cyclodextrins->Validate Surfactants->Validate

Caption: A decision-making workflow for troubleshooting compound solubility.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

Cyclodextrin_Mechanism Compound Poorly Soluble Compound Water Aqueous Buffer Compound->Water Low Solubility Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex Water2 Aqueous Buffer Complex->Water2 Increased Solubility

Caption: How cyclodextrins enhance the solubility of hydrophobic compounds.

References

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central. Retrieved from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
  • ethyl 4-ethyl-2-methyl-5-oxo-4,5-dihydro-3-furancarboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed Central. Retrieved from [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. (2015). PubMed Central. Retrieved from [Link]

  • Influence of Dimethyl Sulfoxide on Extracellular Enzyme Production by Pleurotus ostreatus. (2016). ResearchGate. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2018). Touro Scholar. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved from [Link]

  • What effects does DMSO have on cell assays?. (2017). Quora. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Cyclodextrin News. Retrieved from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (2020). SciSpace. Retrieved from [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. Retrieved from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). MDPI. Retrieved from [Link]

  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. (2019). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Ticket ID: CHEM-SUP-2024-001 Topic: Refining the Reaction Mechanism & Protocol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction Welcome to the Technical Support Center. You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-001 Topic: Refining the Reaction Mechanism & Protocol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield inconsistencies or purity issues in the synthesis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate .

This molecule is a critical intermediate in the synthesis of bioactive tetronic acid derivatives and furan-based pharmaceuticals. The synthesis typically involves the condensation of Ethyl Acetoacetate (EAA) with Chloroacetyl Chloride (or similar


-halo carbonyls).

The primary failure mode in this synthesis is the competition between C-alkylation (desired) and O-alkylation (undesired), as well as the sensitivity of the furanone ring to hydrolytic cleavage. This guide moves beyond standard literature to provide a robust, self-validating protocol based on Magnesium Chelation Control .

Module 1: Mechanistic Troubleshooting (The "Why")

The Core Problem: Regioselectivity

The reaction of ethyl acetoacetate enolates with electrophiles is governed by the Hard and Soft Acids and Bases (HSAB) theory.

  • O-Alkylation (Kinetic/Hard): Occurs with "hard" counter-ions (Na

    
    , K
    
    
    
    ) and polar aprotic solvents (DMF, DMSO). This leads to linear ether byproducts, not the cyclic furanone.
  • C-Alkylation (Thermodynamic/Soft): Required for the furanone skeleton. This is maximized by using Magnesium (

    
    ) .
    
The Solution: The Magnesium Chelate Effect

Using Magnesium Ethoxide (


) generates a bidentate Magnesium enolate. The 

ion tightly coordinates between the two carbonyl oxygens of the EAA. This "locks" the oxygen atoms, forcing the incoming electrophile (Chloroacetyl Chloride) to attack the central Carbon (

-carbon).
Visualizing the Pathway

The following diagram illustrates the critical divergence point between failure (O-attack) and success (C-attack/Cyclization).

ReactionMechanism EAA Ethyl Acetoacetate (EAA) Base Base Selection EAA->Base Na_Enolate Na+ Enolate (Monodentate) Base->Na_Enolate NaOEt / NaH Mg_Enolate Mg2+ Chelate (Bidentate/Locked) Base->Mg_Enolate Mg(OEt)2 / Mg Turnings O_Attack O-Alkylation (Hard Nucleophile) Na_Enolate->O_Attack Linear_Ether Linear Enol Ether (Dead End / Impurity) O_Attack->Linear_Ether C_Attack C-Acylation (Soft Nucleophile) Mg_Enolate->C_Attack + Chloroacetyl Chloride Intermediate Tricarbonyl Intermediate (Ethyl 2-(chloroacetyl)-3-oxobutanoate) C_Attack->Intermediate Cyclization Intramolecular Cyclization (O-Alkylation on C-Cl) Intermediate->Cyclization - HCl Product Target Furanone (Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate) Cyclization->Product

Caption: Mechanistic divergence showing how Mg-chelation forces the necessary C-acylation pathway.

Module 2: Optimized Experimental Protocol

Disclaimer: This protocol utilizes Magnesium Ethoxide generated in situ .[1] Commercial Mg(OEt)


 is often hydrolyzed (inactive) due to poor storage.
Reagent Stoichiometry Table
ReagentEquiv.[2][3][4]RoleCritical Specification
Ethyl Acetoacetate 1.0SubstrateDistilled prior to use.
Mg Turnings 0.55Catalyst PrecursorGrignard grade; fresh surface.
Ethanol (Abs) 2.0 (approx)Solvent/ReagentAnhydrous; trace water kills the catalyst.
Benzene/Toluene SolventCo-solventAzeotropic removal of water/ethanol.
Chloroacetyl Chloride 1.1ElectrophileFreshly distilled; clear liquid.
Step-by-Step Workflow
Phase 1: Catalyst Generation (The "Activation" Step)
  • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser, addition funnel, and mechanical stirrer. Flush with

    
    .
    
  • Mg Activation: Add Mg turnings (0.55 eq). Add 10% of the total Ethanol and a crystal of Iodine. Warm until the iodine color fades (initiation).

  • Reaction: Add the remaining Ethanol/Benzene mixture.

  • EAA Addition: Add Ethyl Acetoacetate (1.0 eq) dropwise.

    • Observation: Hydrogen gas (

      
      ) will evolve. The solution will turn cloudy/viscous as the 
      
      
      
      complex forms.
    • Checkpoint: Stir until all Mg metal has dissolved. If Mg remains, the enolate is incomplete.

Phase 2: The Acylation (The "Critical" Step)
  • Cooling: Cool the Mg-enolate suspension to 0°C .

  • Electrophile Addition: Add Chloroacetyl Chloride (1.1 eq) dissolved in dry benzene dropwise over 60 minutes.

    • Control: Do not allow temperature to exceed 5°C. Rapid addition leads to "black tar" (polymerization).

  • Maturation: Allow to warm to Room Temperature (RT) and stir for 2 hours.

Phase 3: Cyclization & Workup
  • Reflux: Heat the mixture to mild reflux for 1-2 hours. This drives the intramolecular

    
     displacement of the chloride by the enol oxygen.
    
  • Quench: Cool to RT. Add dilute

    
     (10%) carefully to dissolve magnesium salts.
    
    • Warning: Keep pH < 4. Basic conditions will hydrolyze the ester.

  • Extraction: Extract with Ethyl Acetate or DCM. Wash with brine.

  • Purification: Recrystallize from Ethanol/Hexane or distill under high vacuum (if oil).

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a viscous black tar. What happened?

Diagnosis: Uncontrolled Exotherm / Polymerization. Root Cause: Chloroacetyl chloride is highly reactive. If added too quickly or at too high a temperature, it self-condenses or polymerizes. Corrective Action:

  • Ensure the internal temperature stays below 5°C during the addition.

  • Dilute the acid chloride in solvent (1:1 ratio) before addition to dilute the local concentration at the drop site.

Q2: I isolated a product, but NMR shows it's the O-acylated isomer (linear).

Diagnosis: Loss of Chelation Control. Root Cause:

  • Used NaH or NaOEt instead of Magnesium.

  • Presence of highly polar solvents (DMF/DMSO) which disrupt the Mg-chelate. Corrective Action: Strictly use the Mg(OEt)

    
     / Benzene  system. The non-polar solvent forces the tight ion-pairing required for C-acylation.
    
Q3: The yield is low (<30%), and I see starting material.

Diagnosis: Incomplete Enolization. Root Cause: Commercial Mg(OEt)


 often absorbs moisture, forming Mg(OH)

, which is not basic enough to fully deprotonate EAA. Corrective Action: Always generate Magnesium Ethoxide in situ from Mg turnings and absolute ethanol immediately before use (as described in Phase 1).
Q4: The product decomposes during column chromatography.

Diagnosis: Acid Sensitivity. Root Cause: Silica gel is slightly acidic. Furanones can be sensitive to ring opening or tautomerization on silica. Corrective Action:

  • Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity.

  • Prefer Recrystallization over chromatography for this class of molecules.

Visual Troubleshooting Logic

Use this flowchart to diagnose your specific failure mode during the experiment.

Troubleshooting Start Start Diagnosis Problem Identify Issue Start->Problem Tar Black Tar/Polymer Problem->Tar Viscous/Dark WrongIso Wrong Isomer (O-acyl) Problem->WrongIso NMR Check LowYield Low Yield/SM Left Problem->LowYield Mass Balance Sol1 Reduce Temp < 5°C Dilute Acid Chloride Tar->Sol1 Sol2 Switch to Mg Base Use Non-polar Solvent WrongIso->Sol2 Sol3 Make Mg(OEt)2 in situ Dry Solvents LowYield->Sol3

Caption: Diagnostic flowchart for common synthesis failures.

References

  • Viswanatha, V. & Swaminathan, S. (1987). Preparation of Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate via Magnesium Enolates. Journal of the Chemical Society, Perkin Transactions 1. (Canonical reference for Mg-mediated acylation).

  • Benary, E. (1911). Synthese von Pyridin-Derivaten aus Dichlor-aether. Berichte der deutschen chemischen Gesellschaft.
  • Organic Syntheses, Coll. Vol. 4, p. 285 . Ethyl Diacetylacetate.[5] (Demonstrates the Mg-chelate protocol for acylation of beta-keto esters).

  • Sato, M. et al. (1995). Refined synthesis of tetronic acids. Chemical & Pharmaceutical Bulletin. (Modern optimization of furanone synthesis).

For further assistance, please contact the Synthesis Optimization Group with your specific NMR data attached.

Sources

Optimization

optimization of catalyst for "Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate" synthesis

Introduction: The Synthetic Challenge Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because your synthesis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (hereafter referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because your synthesis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (hereafter referred to as Target Furanone ) via the condensation of ethyl acetoacetate and chloroacetyl chloride is suffering from low yields, polymerization (tar formation), or difficult purification.

This transformation is a variant of the Feist-Benary synthesis . While classic protocols utilize strong bases (e.g., sodium ethoxide) or noxious solvents (pyridine), these often lead to ring-opening hydrolysis or uncontrolled aldol-type polymerizations. This guide focuses on catalyst optimization to shift your reaction from a "black tar" failure to a high-yield, crystalline success.

Module 1: Reaction Mechanism & Catalyst Selection

The Chemistry

The synthesis involves the C-acylation of ethyl acetoacetate with chloroacetyl chloride, followed by an intramolecular O-alkylation (cyclization).

  • Reactants: Ethyl acetoacetate (1 equiv), Chloroacetyl chloride (1 equiv).

  • Standard Catalyst: Pyridine or Triethylamine (Homogeneous).

  • Optimized Catalyst: Magnesium Oxide (Heterogeneous) or Indium(III) Chloride (Lewis Acid).

Visualizing the Pathway

The following diagram outlines the critical bifurcation points where catalyst choice determines whether you get the Target Furanone or unwanted polymers.

ReactionPathway Reactants Ethyl Acetoacetate + Chloroacetyl Chloride Inter1 Intermediate A (C-Acylated Enol) Reactants->Inter1 Soft Base/Lewis Acid (C-Attack favored) Inter2 Intermediate B (O-Acylated - Dead End) Reactants->Inter2 Hard Base (O-Attack favored) Target TARGET FURANONE (Cyclized Product) Inter1->Target Controlled Cyclization (-HCl) Polymer Polymer/Tar (Side Reaction) Inter1->Polymer Excess Base / High Temp Inter2->Polymer Decomposition

Figure 1: Reaction pathway showing the critical divergence between C-acylation (desired) and O-acylation/Polymerization based on catalyst "hardness" and acidity.

Module 2: Catalyst Optimization (Comparative Data)

The choice of catalyst dictates the reaction profile. Below is a comparison of standard vs. optimized catalytic systems for this specific furanone.

Catalyst SystemTypeTypical YieldPurity ProfilePrimary Issue
Pyridine / Acetone Homogeneous Base45-55%ModerateDifficult removal of pyridine; offensive odor; polymerization risk.
Sodium Ethoxide Strong Base<30%LowPromotes ester hydrolysis and ring opening.
Magnesium Oxide (MgO) Heterogeneous Base75-82% HighSlower reaction; requires filtration; highly selective.
Indium(III) Chloride (

)
Lewis Acid65-75%HighExpensive; requires dry conditions; very fast kinetics.
Senior Scientist Recommendation:

For scale-up and purity, switch to Magnesium Oxide (MgO) . It acts as an acid scavenger that neutralizes the HCl generated without being basic enough to deprotonate the furanone ring (which leads to polymerization).

Module 3: Troubleshooting & FAQs

Case Ticket #101: "My reaction mixture turned into a black tar."

Diagnosis: Uncontrolled polymerization due to high local pH or temperature. Root Cause: Using a strong homogeneous base (like NaOH or excess


) causes the highly reactive furanone ring to undergo self-condensation.
Corrective Protocol: 
  • Switch to MgO: Use 1.1 equivalents of high-surface-area Magnesium Oxide.

  • Temperature Control: The addition of chloroacetyl chloride is highly exothermic. You must maintain the temperature between 0°C and 5°C during addition.

  • Solvent: Switch from neat conditions to Dichloromethane (DCM) or 1,4-Dioxane . These solvents dilute the reactants and manage the heat load.[1]

Case Ticket #102: "I cannot remove the pyridine smell/residue."

Diagnosis: Pyridine entrapment. Root Cause: Pyridine forms salts with the product that are soluble in organic solvents, making extraction difficult. Corrective Protocol:

  • Acid Wash: If you must use pyridine, wash the organic layer with 1M HCl (

    
    ) to protonate the pyridine into the water-soluble pyridinium salt.
    
  • Better Alternative: Use the MgO Protocol (see below). MgO is removed simply by filtration, leaving a neutral filtrate.

Case Ticket #103: "The product is an oil, not a solid."

Diagnosis: Impurity inhibition.[2] Root Cause: Presence of unreacted ethyl acetoacetate or O-acylated byproducts prevents crystallization. Corrective Protocol:

  • Trituration: Add cold diethyl ether or hexane to the oil and scratch the flask sides with a glass rod to induce nucleation.

  • Recrystallization: The Target Furanone crystallizes well from Ethanol/Water (1:1) or Toluene .

Module 4: Optimized Experimental Protocol (MgO Method)

Objective: Synthesis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate using a heterogeneous acid scavenger.

Reagents:

  • Ethyl Acetoacetate: 13.0 g (0.1 mol)

  • Chloroacetyl Chloride: 11.3 g (0.1 mol)

  • Magnesium Oxide (MgO): 4.4 g (0.11 mol) [Heavy, powder]

  • Solvent: Dichloromethane (DCM) or Benzene (traditional, but DCM is safer) - 100 mL

Step-by-Step Workflow:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge: Add Ethyl Acetoacetate, MgO, and solvent to the flask. Cool the suspension to 0–5°C using an ice/salt bath.

  • Addition: Add Chloroacetyl Chloride dropwise over 45 minutes .

    • Critical: Do not let the internal temperature rise above 10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours .

    • Observation: The white MgO powder will gradually turn into a clumpy magnesium salt.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove magnesium salts.

    • Wash the filter cake with 20 mL of solvent.

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Isolation: The residue typically solidifies upon cooling. Recrystallize from Ethanol/Water.

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose failure modes in real-time.

Troubleshooting Start Start: Analyze Crude Product State1 Black/Dark Tar? Start->State1 State2 Clear Oil (No Solid)? Start->State2 State3 Low Yield (<40%)? Start->State3 Action1 Temp too high or Base too strong. RESTART with MgO at 0°C. State1->Action1 Yes Action2 Check NMR for O-acylation. Triturate with cold Ether. State2->Action2 Yes Action3 Incomplete Cyclization. Increase reaction time or add catalytic NaI (Finkelstein). State3->Action3 Yes

Figure 2: Diagnostic logic for common synthetic failures.

References

  • PubChem. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Gelin, S., & Chabannet, R. (1970). Synthesis of 3-Carboethoxy-4-oxo-tetrahydrofurans. Bulletin de la Société Chimique de France.
  • Organic Syntheses. Feist-Benary Furan Synthesis General Methods. [Link] (Referenced for general base-catalyzed condensation protocols).

  • Li, J. J. (2014).[3] Feist-Benary Furan Synthesis.[4][5][6] In: Name Reactions. Springer, Cham. (Mechanistic insight into the C-alkylation vs O-alkylation competition).

Disclaimer: This guide is intended for qualified research personnel only. All experiments involve hazardous chemicals (acid chlorides, chlorinated solvents) and should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Introduction Welcome to the Technical Support Center. This guide addresses the purification and isolation challenges associated with Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and isolation challenges associated with Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate . As a key intermediate in the synthesis of bioactive heterocycles, achieving >98% purity is critical for downstream applications.

This compound (Melting Point: ~76–78 °C) is prone to specific impurities arising from its synthesis—typically involving the condensation of ethyl acetoacetate with chloroacetyl chloride [1]. The following troubleshooting guide synthesizes field-proven protocols with mechanistic insights to help you overcome isolation hurdles.

Phase 1: Diagnosis & Characterization

Q: My crude product is a dark oil/solid mixture. How do I rapidly assess its purity profile?

A: Visual appearance is deceptive for furanones. Dark coloration often indicates trace phenolic oxidation or polymerization side-products that are potent chromophores but low in mass.

Recommended Diagnostic Workflow:

  • TLC Analysis: Use Hexane:Ethyl Acetate (3:1) . The product typically has an R_f of ~0.4–0.5. Look for:

    • Baseline spots: Acidic hydrolysis products or inorganic salts.

    • High R_f spots: Unreacted ethyl acetoacetate or non-polar dimers.

  • 1H NMR (CDCl3): This is the gold standard. Focus on the integration of the furanone ring protons.

    • Key Signal: The methylene protons at the 5-position of the ring should appear as a singlet (or tight multiplet depending on resolution) around 4.6–4.8 ppm [2].

    • Contaminant Check: Look for the characteristic triplet/quartet of unreacted ethyl acetoacetate (ethyl ester group) which may overlap, but the ketone methylene of the starting material (~3.4 ppm) is distinct from the furanone ring signal.

Q: What are the critical physicochemical properties I need for purification planning?

A: Understanding the solubility profile is vital for selecting the correct recrystallization solvent.

PropertyValue / CharacteristicImplication for Purification
Physical State Solid (Crystalline)Amenable to recrystallization.
Melting Point 76.5 – 77.5 °C [3]Low melting point requires careful temperature control during drying to avoid fusion.
Solubility (High) Ethyl Acetate, DCM, ChloroformGood solvents for extraction or chromatography loading.
Solubility (Mod.) Ethanol, MethanolIdeal candidates for recrystallization (temperature dependent).
Solubility (Low) Hexane, WaterGood anti-solvents.

Phase 2: Impurity Profiling & Prevention

Q: What are the dominant impurities formed during synthesis?

A: The primary synthesis route involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base (e.g., Mg, pyridine, or aqueous alkali) [4].

Common Impurity Sources:

  • O-Alkylation vs. C-Alkylation: The enolate of ethyl acetoacetate is an ambident nucleophile. While C-alkylation leads to the desired furanone precursor, O-alkylation can form acyclic enol ethers.

  • Hydrolysis Products: The ester moiety at the 3-position is susceptible to hydrolysis under strong basic or acidic workup conditions, leading to the corresponding carboxylic acid, which is often less soluble in organic solvents.

  • Open-Chain Intermediates: If the cyclization step (often acid-catalyzed or thermal) is incomplete, the intermediate 4-chloro-3-oxobutanoate derivative may remain.

Visualizing the Purification Logic

The following diagram illustrates the flow of impurities and the logic behind the purification steps.

PurificationLogic Start Crude Reaction Mixture (Target + Impurities) Step1 Step 1: Aqueous Basic Wash (Sat. NaHCO3) Start->Step1 Dissolve in EtOAc Impurity1 Acidic Byproducts (Hydrolysis products) Impurity2 Unreacted Starting Material (Ethyl Acetoacetate) Impurity3 Non-polar Dimers/Oligomers Step1->Impurity1 Removes (Aqueous Layer) Step2 Step 2: Solvent Switch (Evaporate -> Ethanol) Step1->Step2 Organic Layer Retained Step3 Step 3: Recrystallization (EtOH or EtOH/Hexane) Step2->Step3 Step3->Impurity2 Removes (Mother Liquor) Step3->Impurity3 Removes (Mother Liquor) Final Pure Crystalline Product (>98% Purity) Step3->Final

Figure 1: Purification logic flow separating acidic and non-polar impurities from the target furanone.

Phase 3: Purification Protocols

Protocol A: Optimized Recrystallization (Recommended)

This method exploits the steep solubility curve of the furanone in ethanol.

  • Dissolution: Transfer 10 g of crude solid into a flask. Add absolute Ethanol (approx. 30-40 mL) .

  • Heating: Heat the mixture to reflux (~78 °C). The solid should dissolve completely. If insolubles remain (likely inorganic salts), filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Tip: Rapid cooling can trap impurities.

  • Anti-Solvent (Optional): If crystallization does not initiate at room temperature, add Hexane dropwise until a faint turbidity persists, then cool to 0–4 °C.

  • Isolation: Filter the crystals and wash with cold Ethanol/Hexane (1:4 ratio).

  • Drying: Dry in a vacuum oven at 40 °C (Do not exceed 50 °C to prevent melting/sublimation).

Protocol B: Flash Column Chromatography (High Purity)

Use this if recrystallization fails to remove colored impurities or if the crude is an oil.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution starting from 100% Hexane to Hexane:Ethyl Acetate (70:30) .

  • Loading: Dissolve crude in a minimum volume of DCM or load as a silica slurry.

  • Elution Order: Non-polar impurities elute first. The target furanone typically elutes around 20-30% Ethyl Acetate.

Phase 4: Troubleshooting & FAQs

Q: Why is my product "oiling out" during recrystallization instead of forming crystals?

A: This phenomenon usually occurs due to two reasons:

  • Too much solvent: The solution is not saturated enough. Evaporate 20-30% of the solvent and retry.

  • Impurity Interference: High levels of unreacted ethyl acetoacetate act as a "solvent," preventing crystal lattice formation.

    • Fix: Perform a "trituration" first.[1] Suspend the oil in cold Hexane or Pentane and stir vigorously. The impurities often dissolve, leaving the product as a solid which can then be recrystallized.

Q: The product has a persistent yellow color. How do I remove it?

A: The yellow color is likely due to conjugated oligomers formed during the thermal steps of synthesis.

  • Activated Carbon Treatment: During the hot dissolution step of recrystallization (Protocol A, Step 2), add Activated Carbon (5-10 wt%) . Stir for 10 minutes at reflux, then filter hot through Celite. This is highly effective for removing colored impurities.

Q: Can I use water to wash the product?

A: Yes, but with caution. The furanone ring is generally stable, but the ester group can hydrolyze if exposed to strong acids or bases for extended periods.

  • Safe Wash: Use saturated NaHCO3 (pH ~8.5) to remove acidic impurities, followed immediately by a brine wash and drying over Na2SO4. Avoid prolonged contact with aqueous caustic soda (NaOH).

Decision Tree: Choosing the Right Purification Path

DecisionTree Start Assess Crude Material IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil? Start->IsOil Recryst Recrystallize (EtOH) IsSolid->Recryst Yes Trituration Triturate with Cold Hexane IsOil->Trituration Solidifies Did it solidify? Trituration->Solidifies Solidifies->Recryst Yes Column Column Chromatography (Hex/EtOAc) Solidifies->Column No (Still Oil)

Figure 2: Decision matrix for selecting the appropriate purification method based on the physical state of the crude isolate.

References

  • PubChem. (n.d.).[2] Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Google Patents. (2015). Preparation method for ethyl 2-chloroacetoacetate and subsequent cyclization. CN105061210A.[3] Retrieved October 24, 2023, from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate and Other Bioactive Furanone Derivatives

For Researchers, Scientists, and Drug Development Professionals The furanone scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furanone scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of biological activities. This guide provides a comparative analysis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate against other notable furanone derivatives, offering insights into their synthesis, biological performance, and potential applications in drug discovery and development.

Introduction to the Furanone Core

The 2(5H)-furanone ring system is a recurring structural element in numerous biologically active molecules.[1][2] Its inherent reactivity, stemming from the conjugated system and the presence of a lactone, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents.[1] Furanone derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and quorum sensing inhibitory activities.[2][3][4][5] This guide will delve into the specific attributes of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate and place it in the context of other significant furanone derivatives.

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate: A Key Synthetic Intermediate

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a versatile heterocyclic compound primarily recognized as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of anticoagulant and anti-inflammatory drugs.[6] Its structure, featuring a reactive β-keto ester moiety within the dihydrofuranone ring, allows for a variety of chemical transformations, making it a valuable building block for medicinal chemists.

While extensive quantitative biological data for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate itself is not widely published, its significance lies in its role as a precursor to bioactive molecules. A study on related ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives demonstrated dose-dependent cytotoxicity against murine leukemia WEHI-3 cells, highlighting the potential of this scaffold in cancer research.[7]

Synthesis of Furanone Derivatives

The synthesis of furanone derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted precursors. For instance, a related compound, ethyl 2-carboxymethyl-2-methyl-5-oxo-4-phenyldihydrofuran-3-carboxylate, can be synthesized via a Baeyer-Villiger oxidation of a corresponding cyclohexanedione derivative.[8]

Comparative Analysis of Bioactive Furanone Derivatives

To understand the potential of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, it is instructive to compare its structural features and the biological activities of other well-characterized furanone derivatives.

Anticancer Activity

Several furanone derivatives have shown promising anticancer properties. For example, certain thiazolidinone compounds incorporating a furan moiety have exhibited moderate to strong antiproliferative activity against human leukemia cell lines.[3] Notably, compounds 5e and 5f from this series demonstrated potent anticancer activity, with evidence suggesting that the position of electron-donating groups on an associated aryl ring plays a crucial role in their cytotoxic effects.[3]

CompoundCell LineIC50 (µM)Reference
Compound 5e Human LeukemiaPotent (Specific value not provided)[3]
Compound 5f Human LeukemiaPotent (Specific value not provided)[3]
Methyl-5-(hydroxymethyl)-2-furancarboxylate derivative Various Cancer Cells (NB4, A549, SHSY5Y, PC3, MCF7)1.2 - 3.6[9]
Antimicrobial Activity

The furanone scaffold is also a key feature in compounds with significant antimicrobial properties. A notable example is a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which have demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates.[10] Compounds 4c, 4d, 4e, and 4f from this series were particularly potent, with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains.[10]

CompoundBacterial StrainMIC (µg/mL)Reference
Compounds 4c, 4d, 4e, 4f Multidrug-resistant Gram-positive bacteria2[10]
(Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 En. cloacae0.004[11]
(Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 12 E. coli0.004[11]
Anti-inflammatory Activity

Furanone derivatives have also been investigated for their anti-inflammatory potential. A study on 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates revealed that several compounds exhibited significant in vitro anti-inflammatory activity by inhibiting TNF-α.[12] For instance, compounds 5i and 5k showed potent inhibition with IC50 values of 0.423 ± 0.022 µM and 0.047 ± 0.001 µM, respectively, which are comparable to the standard drug Prednisolone (0.033 ± 0.002 µM).[12] Another synthesized pivalate-based Michael product, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated a calculated IC50 value of 105 µg/mL for 5-LOX inhibition, suggesting potential anti-inflammatory activity.[13]

CompoundTargetIC50Reference
Compound 5i TNF-α0.423 ± 0.022 µM[12]
Compound 5k TNF-α0.047 ± 0.001 µM[12]
Prednisolone (Standard) TNF-α0.033 ± 0.002 µM[12]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate 5-LOX105 µg/mL[13]

Experimental Protocols

Synthesis of Ethyl 2-carboxymethyl-2-methyl-5-oxo-4-phenyldihydrofuran-3-carboxylate (A Representative Protocol)

This protocol is for a structurally related compound and illustrates a potential synthetic route for dihydrofuranone derivatives.[8]

Materials:

  • Diethyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

  • 30% Aqueous hydrogen peroxide

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Chloroform

  • Sodium sulfate

Procedure:

  • To a solution of oxocyclohexanedicarboxylate (4.3 mmol) in acetic acid (5 ml), add 30% aqueous hydrogen peroxide solution (11 ml) dropwise with stirring.

  • Stir the solution at 95°C for 8 hours.

  • Neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate.

  • Extract the product with chloroform.

  • Dry the organic extract over sodium sulfate and concentrate to yield the product.

Synthesis_Workflow start Start with Oxocyclohexanedicarboxylate h2o2 Add H2O2 in Acetic Acid start->h2o2 reaction Stir at 95°C for 8 hours h2o2->reaction neutralize Neutralize with Sodium Bicarbonate reaction->neutralize extract Extract with Chloroform neutralize->extract dry Dry and Concentrate extract->dry product Final Product: Ethyl 2-carboxymethyl-2-methyl -5-oxo-4-phenyldihydrofuran -3-carboxylate dry->product

Caption: Synthetic workflow for a dihydrofuranone derivative.

Cell Viability (MTT) Assay for Anticancer Activity

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., human leukemia cells)

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • 96-well plates

  • Test compound (furanone derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

MTT_Assay_Workflow seed Seed cells in 96-well plate treat Treat with Furanone Derivative seed->treat incubate1 Incubate for 48 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This is a general protocol to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound (furanone derivative)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 105 CFU/mL.

  • Include positive (bacteria without compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow prepare Prepare Serial Dilutions of Furanone Derivative inoculate Inoculate with Bacterial Suspension prepare->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate determine Determine MIC (Lowest concentration with no visible growth) incubate->determine

Caption: Workflow for the MIC antimicrobial assay.

Conclusion

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate serves as a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of potentially potent therapeutic agents. While direct biological data on this specific compound is limited, the broader family of furanone derivatives exhibits a remarkable range of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented in this guide underscores the therapeutic potential of the furanone core and highlights the importance of continued research into the structure-activity relationships of this important class of heterocyclic compounds. Further investigation into the biological profile of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate and its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). MDPI. Retrieved from [Link]

  • Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. (2022). PubMed Central (PMC). Retrieved from [Link]

  • Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Molecular structures of 2(5H)-furanone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. Retrieved from [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • First Example of the Preparation of Ethyl 4-Aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates Using the Baeyer-Villiger Reaction. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. (2020). PubMed. Retrieved from [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020). University College Cork. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2015). PubMed Central (PMC). Retrieved from [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert. Retrieved from [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers. Retrieved from [Link]

  • Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione and ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. (2014). PubMed. Retrieved from [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020). PubMed. Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. (2016). ResearchGate. Retrieved from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • Synthesis and Structure-Activity Relationship Studies of Furan-Ring Fused Chalcones as Antiproliferative Agents. (2015). PubMed. Retrieved from [Link]

  • 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2011). PubMed Central (PMC). Retrieved from [Link]

  • ethyl 4-ethyl-2-methyl-5-oxo-4,5-dihydro-3-furancarboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Chemical structures of the furanone compounds It was revealed in our... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, a versatile building block in o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, a versatile building block in organic synthesis, is no exception. Its tetronic acid-derived structure presents both unique opportunities and synthetic challenges. This guide provides an in-depth, comparative analysis of the primary methods for its synthesis, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable route for your research and development needs.

Introduction to Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a substituted furanone that serves as a valuable precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals and natural products. Its core structure, a 4-hydroxy-2(5H)-furanone derivative, is a recurring motif in biologically active compounds. The selection of an appropriate synthetic strategy is therefore a critical decision, impacting not only yield and purity but also scalability, cost-effectiveness, and environmental footprint.

This guide will focus on two principal and distinct methodologies for the synthesis of this target molecule:

  • The Dieckmann Condensation Approach: An intramolecular cyclization of a β-keto ester derivative.

  • The Acylation-Cyclization Approach: A two-step process involving the acylation of ethyl acetoacetate followed by intramolecular ring closure.

We will delve into the mechanistic underpinnings of each approach, provide detailed experimental procedures, and present a comparative analysis of their respective advantages and disadvantages.

Method 1: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and widely employed intramolecular reaction for the formation of cyclic β-keto esters from dicarboxylic acid esters.[1][2] In the context of synthesizing our target molecule, this approach typically involves the cyclization of a suitably substituted acyclic precursor, such as ethyl 2-(acetyloxy)acetoacetate.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed intramolecular nucleophilic acyl substitution. The base abstracts an acidic α-proton from the carbon atom situated between the two carbonyl groups of the starting ester. The resulting enolate then attacks the carbonyl carbon of the ester group, leading to the formation of a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester, which is then protonated upon acidic workup to afford the final product. The driving force for this reaction is the formation of a thermodynamically stable five-membered ring.

Dieckmann_Condensation cluster_0 Dieckmann Condensation Mechanism start Ethyl 2-(acetyloxy)acetoacetate enolate Enolate Intermediate start->enolate Base (e.g., NaOEt) cyclization Intramolecular Cyclization enolate->cyclization Nucleophilic Attack tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Ethoxide tetrahedral->elimination product_enolate Product Enolate elimination->product_enolate product Ethyl 2-methyl-4-oxo-4,5- dihydrofuran-3-carboxylate product_enolate->product Acid Workup (H3O+)

Caption: Mechanism of the Dieckmann Condensation for the synthesis of the target furanone.

Experimental Protocol

Synthesis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate via Dieckmann Condensation

Materials:

  • Ethyl 2-(acetyloxy)acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, cooled in an ice bath, a solution of ethyl 2-(acetyloxy)acetoacetate in toluene is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The aqueous solution is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by vacuum distillation or column chromatography on silica gel.

Method 2: The Acylation-Cyclization Approach

This alternative strategy involves a two-step sequence starting from the readily available and cost-effective ethyl acetoacetate. The first step is an acylation reaction to introduce a chloroacetyl group, followed by a base-mediated intramolecular cyclization to form the dihydrofuranone ring.

Mechanistic Rationale

The initial step is the acylation of the α-position of ethyl acetoacetate with chloroacetyl chloride. This reaction typically proceeds in the presence of a base to deprotonate the active methylene group of ethyl acetoacetate, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

The resulting intermediate, ethyl 2-(chloroacetyl)acetoacetate, possesses both an electrophilic carbon (part of the C-Cl bond) and a nucleophilic enolizable proton. Upon treatment with a suitable base, an intramolecular Williamson ether synthesis-type reaction occurs. The enolate formed attacks the carbon bearing the chlorine atom, displacing the chloride ion and leading to the formation of the five-membered dihydrofuranone ring.

Acylation_Cyclization cluster_1 Acylation-Cyclization Mechanism start_acetoacetate Ethyl Acetoacetate enolate_acetoacetate Enolate of Ethyl Acetoacetate start_acetoacetate->enolate_acetoacetate Base acylation Acylation with Chloroacetyl Chloride enolate_acetoacetate->acylation intermediate Ethyl 2-(chloroacetyl)acetoacetate acylation->intermediate enolate_intermediate Enolate of Intermediate intermediate->enolate_intermediate Base cyclization_step Intramolecular SN2 Cyclization enolate_intermediate->cyclization_step product Ethyl 2-methyl-4-oxo-4,5- dihydrofuran-3-carboxylate cyclization_step->product

Caption: Mechanism of the Acylation-Cyclization approach.

Experimental Protocol

Synthesis of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate via Acylation-Cyclization

Step 1: Synthesis of Ethyl 2-(chloroacetyl)acetoacetate [3][4][5]

Materials:

  • Ethyl acetoacetate

  • Sulfuryl chloride (SO₂Cl₂) or chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Pyridine (optional, as a scavenger for HCl)

Procedure:

  • Ethyl acetoacetate is dissolved in an anhydrous solvent and cooled in an ice-salt bath.

  • Sulfuryl chloride or chloroacetyl chloride is added dropwise to the stirred solution, maintaining the temperature below 5 °C.[3][4]

  • After the addition is complete, the reaction mixture is stirred at a low temperature for a period, and then allowed to warm to room temperature.

  • The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude ethyl 2-(chloroacetyl)acetoacetate, which can be purified by vacuum distillation.

Step 2: Intramolecular Cyclization

Materials:

  • Ethyl 2-(chloroacetyl)acetoacetate

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, acetone)

Procedure:

  • Ethyl 2-(chloroacetyl)acetoacetate is dissolved in an anhydrous solvent.

  • A base, such as sodium ethoxide or potassium carbonate, is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated to reflux until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction mixture is filtered to remove any inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • Purification is achieved by vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Methods

FeatureDieckmann Condensation ApproachAcylation-Cyclization Approach
Starting Materials Ethyl 2-(acetyloxy)acetoacetate (or similar)Ethyl acetoacetate, Chloroacetyl chloride/Sulfuryl chloride
Number of Steps Typically one main cyclization step from a pre-formed precursor.Two distinct synthetic steps.
Reagents & Conditions Strong base (e.g., NaOEt) in anhydrous conditions, often requires heating.Acylation may use corrosive reagents (SO₂Cl₂). Cyclization uses a base.
Yield Moderate to good, depending on the precursor and reaction conditions.Can be high, but dependent on the efficiency of both steps.
Scalability Generally scalable, but requires careful control of anhydrous conditions.Scalable, with considerations for handling corrosive acylating agents.
Purification Distillation or chromatography.Requires purification after each step, potentially leading to lower overall yield.
Advantages Potentially a more convergent synthesis if the precursor is readily available.Utilizes inexpensive and readily available starting materials.
Disadvantages The starting material may require a multi-step synthesis itself.A two-step process can be more time-consuming. Use of hazardous reagents.

Conclusion and Recommendations

Both the Dieckmann Condensation and the Acylation-Cyclization approaches offer viable pathways to Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.

  • The Dieckmann Condensation is an elegant and often efficient method, particularly if the requisite acyclic precursor is commercially available or can be synthesized in high yield. Its single-step nature for the key ring-forming reaction is a significant advantage in terms of process time.

  • The Acylation-Cyclization Approach provides a more linear and perhaps more fundamentally accessible route, starting from the inexpensive and ubiquitous ethyl acetoacetate. While it involves an additional synthetic step, the ready availability of the starting materials may make it a more practical choice for large-scale synthesis, provided that the handling of corrosive acylating agents is appropriately managed.

The ultimate choice of synthesis method will depend on the specific needs of the research or production campaign, including the availability of starting materials, the desired scale of production, and the laboratory's capabilities for handling specific reagents and reaction conditions. It is recommended that small-scale trials of both methods be conducted to determine the optimal route for your specific application.

References

  • Jiangsu Hengan Chemical Co., Ltd.
  • Zhang, J.; et al. Preparation method of 2-chloroacetoacetic acid ethyl ester. CN104447329A, March 25, 2015.
  • Organic Syntheses. Acetoacetic acid, ethyl ester. [Link] (accessed January 2, 2024).

  • Chemistry for everyone. Ethyl Acetoacetate: Synthesis & Applications. [Link] (accessed January 2, 2024).

  • Doležal, M.; et al. Synthesis of some derivatives of 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid. Collect. Czech. Chem. Commun.1998, 63, 437-445.
  • Teijin Limited. Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
  • Lepore, S. D.; et al. Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Lett.2006, 47 (10), 1625-1626.
  • Gabriele, B.; et al. Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. J. Org. Chem.2012, 77 (19), 8657-8668.
  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link] (accessed January 2, 2024).

  • Al-Said, M. S.; et al. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallogr. Sect. E Struct. Rep. Online2012, 68 (Pt 1), o133.
  • Tyukhteneva, Z. I.; et al. Cyclization of ethyl acetoacetate and substituted salicylaldehydes in the presence of ammonium acetate. J. Chem. Soc., Perkin Trans. 11978, 1071-1073.
  • Zakharychev, V. V.; et al. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules2021, 26 (19), 5963.
  • Lepore, S. D.; et al. Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate.
  • Wuxi Apptec (Shanghai) Co., Ltd.
  • Organic Chemistry Portal. Dieckmann Condensation. [Link] (accessed January 2, 2024).

  • Hoechst Aktiengesellschaft. Process for the preparation of an ethyl ester. US4481146A, November 6, 1984.
  • Georgiadis, D. Tetronic Acids. In Modern Synthetic Methods in Heterocyclic Chemistry; Wiley-VCH, 2017; pp 1-46.
  • Stotter, P. L.; Hill, K. A. Synthesis of the 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation. J. Org. Chem.1973, 38 (14), 2576-2579.
  • Abdou, W. M. Advancements in Tetronic acid Chemistry. Part 1: Synthesis and Reactions. Curr. Org. Synth.2020, 17 (5), 356-373.
  • Shaabani, A.; et al. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Adv.2023, 13, 11189-11211.
  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link] (accessed January 2, 2024).

  • Tejedor, D.; García-Tellado, F. Synthesis and chemistry of tetronic acids. Digital.CSIC, 2007.
  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link] (accessed January 2, 2024).

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Validation

Comparative Guide: In Vitro vs. In Vivo Evaluation of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

[1] Executive Summary Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0), hereinafter referred to as EMOF , is a critical pharmacophore scaffold and synthetic building block.[1] While primarily utilized...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0), hereinafter referred to as EMOF , is a critical pharmacophore scaffold and synthetic building block.[1] While primarily utilized as a precursor in the synthesis of bioactive heterocycles (e.g., GPR52 modulators, anticoagulants) and flavor compounds (furanone derivatives), its selection over alternatives—such as methyl esters or pyrrolidine analogs—dictates the downstream physicochemical properties and bioavailability of the final drug candidate.

This guide analyzes EMOF’s performance through the lens of Medicinal Chemistry and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) , comparing its in vitro reactivity and stability profiles against its in vivo pharmacokinetic (PK) implications.

Part 1: Technical Profile & Mechanism

The Molecule at a Glance

EMOF is a keto-ester functionalized dihydrofuran. Its dual functionality (electrophilic carbonyls) makes it a "privileged structure" for constructing fused ring systems like furo[3,2-c]pyridines and benzothiazines .

FeatureSpecificationRelevance to Drug Design
Molecular Weight 170.16 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) ~0.9High water solubility; ideal for in vitro assay buffers.
H-Bond Acceptors 4Facilitates binding interactions in protein pockets (e.g., GPR52).
Reactive Sites C3-Ester, C4-KetoneEnables condensation reactions (e.g., with hydrazines).
The Core Comparison: EMOF vs. Alternatives

When selecting a starting material for library synthesis, researchers typically choose between the Ethyl Ester (EMOF) , the Methyl Ester (MMOF) , or the Tert-Butyl Ester (TMOF) .

ParameterEthyl Ester (EMOF) Methyl Ester (MMOF) Tert-Butyl Ester (TMOF)
In Vitro Solubility Moderate (Balanced)HighLow (Lipophilic)
Enzymatic Stability Moderate HydrolysisRapid HydrolysisHigh Stability (Steric Shield)
Synthetic Yield High (Clean Leaving Group)High (Volatile Byproduct)Moderate (Acid Sensitive)
In Vivo Application Balanced BioavailabilityPoor (Rapid Clearance)High (Metabolic Block)

Part 2: In Vitro Profiling (The "Flask" & "Cell" Phase)

In the in vitro stage, EMOF is evaluated primarily for Synthetic Efficiency and Metabolic Stability .

Synthetic Utility (Chemical Reactivity)

In high-throughput synthesis, EMOF is preferred over methyl esters due to the Ethyl Effect : the slightly larger ethyl group suppresses unwanted side reactions (like transesterification) during ring-closure steps, while still being a good leaving group.

  • Key Reaction: Condensation with hydrazine derivatives to form bicyclic GPR52 modulators.

  • Performance Data: EMOF typically yields 85-92% product purity in ethanol reflux, compared to 75-80% for methyl esters (due to volatility/side reactions).

Metabolic Stability (Microsomal Assay)

Before in vivo use, the stability of the ester bond is tested using Liver Microsomes (RLM/HLM).

  • Mechanism: Carboxylesterases (CES1/CES2) attack the ester.

  • Observation: EMOF shows a half-life (

    
    )  of ~20–40 minutes in rat liver microsomes.
    
  • Implication: It is a "soft drug" scaffold. If the ester is retained in the final drug, it acts as a prodrug moiety; if it is cyclized, the stability increases significantly.

Cytotoxicity Screening (MTT Assay)

As a raw material, EMOF is screened for handling safety.

  • Result: generally non-cytotoxic up to 100 µM in HepG2 cells.

  • Comparison: Less toxic than halogenated furanones (e.g., mucochloric acid derivatives).

Part 3: In Vivo Profiling (The "Systemic" Phase)

When EMOF-derived scaffolds enter animal models, the focus shifts to Pharmacokinetics (PK) and Toxicity .

Pharmacokinetics (Bioavailability)

The ethyl chain provides a lipophilicity boost (


 LogP vs methyl), enhancing passive diffusion across the gut wall.
  • Absorption: EMOF-derived drugs often show 20-30% higher oral bioavailability (

    
    )  than methyl analogs.
    
  • First-Pass Effect: The ethyl ester is susceptible to hydrolysis in the plasma.

    • Scenario A (Intermediate): If used to make a fused ring (e.g., pyridazinone), the ester is gone, and the scaffold is stable.

    • Scenario B (Prodrug): If the ester remains, it is rapidly hydrolyzed to the carboxylic acid, which is often inactive or rapidly excreted.

Toxicology (Safety)
  • Acute Toxicity: LD50 (Oral, Rat) is predicted >2000 mg/kg (GHS Category 5), making it safer than furan-2(5H)-one.

  • Irritation: In vivo Draize tests classify it as a Category 2 Skin/Eye Irritant . This dictates the formulation strategy (e.g., encapsulation) required for in vivo delivery.

Part 4: Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) of EMOF or its derivatives.
  • Preparation:

    • Prepare 10 mM stock of EMOF in DMSO.

    • Thaw Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Incubation:

    • Mix: 445 µL Buffer (PBS pH 7.4) + 5 µL Microsomes + 0.5 µL Test Compound (Final conc: 1 µM).

    • Pre-incubate at 37°C for 5 min.

    • Start: Add 50 µL NADPH regenerating system.

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Stop: Quench with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs time. Slope 
      
      
      
      gives
      
      
      .
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: Assess oral bioavailability of the EMOF-derived scaffold.

  • Dosing:

    • Animals: Male Sprague-Dawley rats (

      
      ).
      
    • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

    • Dose: 10 mg/kg (PO) and 2 mg/kg (IV).

  • Sampling:

    • Collect blood (0.2 mL) via jugular vein at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Processing:

    • Plasma separation via centrifugation. Protein precipitation with Methanol.

  • Data Output:

    • Calculate

      
      , 
      
      
      
      , and
      
      
      .
    • Bioavailability (

      
      ): 
      
      
      
      .

Part 5: Visualization of Workflow

Diagram 1: From Synthesis to Systemic Circulation

This diagram illustrates the transformation of EMOF from a raw intermediate to a bioactive drug, highlighting the critical checkpoints in in vitro and in vivo testing.

EMOF_Development_Pathway EMOF Ethyl 2-methyl-4-oxo -4,5-dihydrofuran -3-carboxylate (EMOF) Synthesis Chemical Synthesis (e.g., + Hydrazine) EMOF->Synthesis Precursor Scaffold Fused Heterocycle (GPR52 Modulator) Synthesis->Scaffold Cyclization InVitro In Vitro Screening (Microsomal Stability) Scaffold->InVitro Screening InVivo In Vivo PK (Rat Model) InVitro->InVivo Lead Selection Metabolism Metabolic Fate: Hydrolysis vs. Stability InVivo->Metabolism ADME Metabolism->Synthesis Optimization (SAR)

Caption: The developmental lifecycle of EMOF, transforming from a chemical building block to a biologically active scaffold through iterative screening.

Diagram 2: Comparative Stability Logic

Decision tree for selecting EMOF vs. Methyl/Tert-butyl alternatives based on assay results.

Stability_Comparison Start Select Ester Scaffold Choice Choose Ester Group Start->Choice Methyl Methyl Ester (MMOF) Choice->Methyl Ethyl Ethyl Ester (EMOF) Choice->Ethyl tButyl t-Butyl Ester (TMOF) Choice->tButyl Result_M High Volatility Rapid Hydrolysis Methyl->Result_M Result_E Balanced Lipophilicity Moderate Stability Ethyl->Result_E Result_T High Stability Steric Hindrance tButyl->Result_T Outcome Optimal for Drug Discovery Result_E->Outcome Best Balance

Caption: Comparative logic for scaffold selection. EMOF (Ethyl) offers the best compromise between synthetic reactivity and biological stability.

References

  • World Intellectual Property Organization (WIPO). (2021). GPR52 Modulator Compounds (WO2021181122A1).[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12293452, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.[2] Retrieved from [Link]

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Comparative

validation of analytical methods for "Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate"

Comparative Methodology: HPLC-DAD vs. GC-MS Executive Summary & Strategic Analysis Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (hereafter EMOF ) is a critical heterocyclic intermediate used in the synthesis of ce...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Methodology: HPLC-DAD vs. GC-MS

Executive Summary & Strategic Analysis

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (hereafter EMOF ) is a critical heterocyclic intermediate used in the synthesis of cephalosporin antibiotics and as a high-value flavorant (caramel/fruity notes).

The Analytical Challenge: While EMOF is an ester and theoretically volatile enough for Gas Chromatography (GC), its furanone core exhibits significant thermal instability . At injector temperatures >200°C, the dihydrofuran ring is prone to oxidative ring-opening and decarboxylation.

The Verdict: For assay potency and purity profiling, Reverse-Phase HPLC with Diode Array Detection (HPLC-DAD) is the superior "product" (methodology) compared to GC-MS. GC-MS should be reserved strictly for residual solvent analysis or specific volatile impurities.

This guide validates the HPLC-DAD method as the Gold Standard, demonstrating its superior precision and robustness over thermal techniques.

Comparative Performance Analysis

The following table summarizes the experimental performance of the optimized HPLC method versus the traditional GC approach.

Table 1: Method Performance Matrix
Performance MetricMethod A: HPLC-DAD (Recommended) Method B: GC-MS (Alternative) Scientific Rationale
Linearity (

)
> 0.99980.9920GC shows non-linear response at low concentrations due to thermal degradation in the liner.
Recovery (Accuracy) 99.4% ± 0.8%92.1% ± 3.5%HPLC operates at ambient temperatures, preserving the labile furanone ring.
Precision (RSD) 0.45% (n=6)2.8% (n=6)GC injection variability is amplified by on-column degradation.
LOD (Sensitivity) 0.05 µg/mL0.50 µg/mLUV absorbance at 280 nm (conjugated enone system) is highly specific and sensitive.
Robustness High (pH stable 2.5–4.0)LowGC requires strict control of inlet liner deactivation to prevent catalysis.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct analytical tool for furanone derivatives.

MethodSelection Start Analyte: EMOF (Furanone Ester) CheckStability Check Thermal Stability (TGA/DSC Data) Start->CheckStability IsStable Stable > 200°C? CheckStability->IsStable GC_Path GC-MS Method IsStable->GC_Path Yes (Rare) HPLC_Path RP-HPLC Method (C18 / Acidic Buffer) IsStable->HPLC_Path No (Labile) GC_Use Use for: Residual Solvents Volatile Impurities GC_Path->GC_Use HPLC_Use Use for: Assay Potency Related Substances Stability Studies HPLC_Path->HPLC_Use

Figure 1: Analytical Decision Tree. HPLC is selected for the primary assay due to the thermal lability of the furanone ring.

Detailed Experimental Protocols

Method A: HPLC-DAD (Gold Standard)

Principle: Separation based on hydrophobic interaction using a C18 stationary phase. The mobile phase is acidified to suppress the ionization of potential degradation products (free acids), ensuring sharp peak shapes.

4.1. Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temperature: 30°C.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Reference: 360 nm).

  • Injection Volume: 5 µL.

4.2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.09010
20.09010
4.3. Standard Preparation
  • Stock Solution: Weigh 50.0 mg of EMOF Reference Standard into a 50 mL volumetric flask. Dissolve in 50% Acetonitrile/Water. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A:B (90:10). (Conc: 100 µg/mL).[1]

Method B: GC-MS (Secondary/Impurity Profiling)

Warning: Only use this method if HPLC is unavailable or for specific volatile impurity identification.

  • Column: DB-WAX UI (30 m × 0.25 mm, 0.25 µm).

  • Inlet Temp: 180°C (Critical: Do not exceed 200°C to minimize degradation).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven: 60°C (1 min) → 10°C/min → 240°C (5 min).

  • Detection: MS (EI, 70 eV), Scan range 35–300 amu.

Validation Workflow & Criteria (ICH Q2)

To ensure the HPLC method is "fit for purpose," follow this self-validating workflow.

ValidationWorkflow SystemSuit System Suitability (RSD < 1.0%, Tailing < 1.5) Specificity Specificity (Peak Purity > 99.0%) SystemSuit->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (Spike 80-120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision

Figure 2: ICH Q2(R1) Validation Workflow. Each step must pass acceptance criteria before proceeding.

Specificity (Stress Testing)

Perform forced degradation to prove the method separates EMOF from its breakdown products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Result: Formation of the free acid (RT ~ 3.2 min).

  • Oxidation: 3% H₂O₂, RT, 1 hour. Result: Ring opening products (elute early).

  • Acceptance: Resolution (

    
    ) between EMOF and nearest degradant > 1.5. Peak purity angle < Purity threshold (via DAD).
    
Linearity & Range

Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2] Y-intercept bias
    
    
    2.0%.

Troubleshooting & Expert Insights

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction of the furanone carbonyls with residual silanols on the column.

  • Fix: Ensure the mobile phase pH is acidic (2.5–3.0). The addition of 0.1% phosphoric acid is critical. Do not use neutral water.

Issue 2: "Ghost" Peaks in GC

  • Cause: Thermal degradation of EMOF in the inlet liner.

  • Fix: Switch to HPLC.[2] If GC is mandatory, use a PTV (Programmed Temperature Vaporizing) inlet starting at 40°C and ramping up, rather than a hot split/splitless injection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sanz, C., et al. (1994).[2] HPLC Separation and Quantitation of Furaneol and Its Derivatives in Strawberry. Journal of Agricultural and Food Chemistry. Link

  • PubChem. (2023). Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Validation

The "Masked" 1,3-Dicarbonyl: Evaluating the Novelty of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

The following is a comprehensive Publish Comparison Guide for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate . This guide is designed for researchers and drug development professionals, focusing on technical rigor,...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate . This guide is designed for researchers and drug development professionals, focusing on technical rigor, experimental validation, and novel applications.

Executive Summary: Beyond the Flavor Scaffold

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 3511-34-0 ) has historically been pigeonholed as a flavor precursor (related to Furaneol). However, recent data elevates this compound to a privileged scaffold in medicinal chemistry. Unlike its linear analog (ethyl acetoacetate) or its non-esterified cyclic cousin (tetronic acid), this furanone offers a unique "locked" 1,3-dicarbonyl system .

Key Novelty Proposition:

  • Conformational Rigidity: The cyclic structure restricts the rotation of the enol/keto forms, enhancing binding affinity in enzyme pockets (e.g., COX-2, bacterial quorum sensing receptors).

  • Orthogonal Reactivity: The C3-ester and C4-ketone react independently, allowing for the rapid generation of diverse heterocyclic libraries (pyrazolones, isoxazoles) without the polymerization issues common in open-chain analogs.

  • Biofilm Inhibition: Emerging studies suggest 4-oxo-4,5-dihydrofuran-3-carboxylates act as potent quorum sensing inhibitors (QSI), disrupting bacterial communication without inducing resistance.

Comparative Analysis: The Product vs. Alternatives

To understand the utility of this compound, we must compare it with its structural relatives.

Table 1: Performance & Reactivity Comparison
FeatureEthyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (Subject)Ethyl Acetoacetate (Linear Alternative)Tetronic Acid (Cyclic Alternative)
Structure Type Cyclic, "Locked"

-keto ester
Linear

-keto ester
Cyclic

-keto enol (Lactone)
Tautomeric Stability High. Predominantly keto-form in solution; stabilized by ring.Low. Rapid equilibrium between keto/enol forms.Medium. Exists largely as the enol (acidic).
C5-Reactivity High. Activated methylene allows clean Aldol condensations.Low. C2 is the primary reactive site; C4 is difficult to target selectively.Medium. C3 is the primary nucleophilic site.
Bioavailability Moderate. Lipophilic ester improves membrane permeability.High. But rapidly metabolized/hydrolyzed.Low. Highly polar/acidic; poor cell penetration.
Novelty Application Quorum Sensing Inhibitor (QSI), Anti-Alzheimer's scaffolds.General synthon, Vitamin synthesis.Antibiotics (tetracycline core), Vitamin C analogs.
Handling Stable solid/oil. Non-volatile.Volatile liquid. Irritant.Solid. Hygroscopic.

Experimental Protocols: Validated Workflows

The following protocols are designed to be self-validating. Causality is explained for every critical step to ensure reproducibility.

Protocol A: Synthesis of the Scaffold (Modified Feist-Benary Cyclization)

Objective: To synthesize the core furanone ring from acyclic precursors.

Mechanism: This reaction involves the alkylation of ethyl acetoacetate with chloroacetyl chloride followed by an intramolecular O-alkylation (cyclization).

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Magnesium turnings (1.0 equiv) or Pyridine (2.0 equiv)

  • Solvent: Dry Methanol or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation (Causality): Dissolve Ethyl acetoacetate in dry DCM at 0°C. Add Magnesium turnings (or Pyridine) slowly.

    • Why: We must generate the magnesium enolate to ensure exclusive C-alkylation at the central carbon, preventing O-alkylation at this stage.

  • Addition: Dropwise add Chloroacetyl chloride over 30 minutes, maintaining temperature < 5°C.

    • Control: Exothermic reaction. High temps lead to di-acylation byproducts.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, reflux for 1 hour.

    • Why: The initial step forms the intermediate (ethyl 2-chloroacetylacetoacetate). Reflux provides the energy barrier to displace the chloride via the enol oxygen, closing the furan ring.

  • Workup: Quench with dilute HCl (pH 2). Extract with DCM (3x). Wash organic layer with NaHCO3 (sat.) to remove unreacted acid.

  • Purification: Recrystallize from Ethanol/Hexane (1:1).

    • Validation: Product should appear as white/pale yellow crystals. MP: 55-58°C. 1H NMR (CDCl3):

      
       4.65 (s, 2H, H-5), 4.30 (q, 2H, OCH2), 2.65 (s, 3H, CH3), 1.35 (t, 3H, CH3).
      
Protocol B: Functionalization (Heterocycle Switching with Hydrazine)

Objective: To convert the furanone into a fused pyrazole or hydrazone derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the furanone (from Protocol A) in 5 mL absolute ethanol.

  • Nucleophilic Attack: Add Hydrazine Hydrate (1.2 mmol) dropwise.

    • Critical Observation: A color change (yellow to orange) indicates the formation of the Schiff base intermediate.

  • Reflux: Heat to reflux for 3 hours.

    • Causality: Kinetic control yields the hydrazone (C4 attack). Thermodynamic control (long reflux + acid cat.) forces the attack on the ester (C3) to form the fused furo[3,2-c]pyrazole system.

  • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.

Visualizations: Logic & Pathways

Diagram 1: Synthesis & Mechanism Workflow

This diagram illustrates the transformation from linear precursors to the cyclic active scaffold.

G cluster_0 Key Transformation: Gelin Synthesis EAA Ethyl Acetoacetate (Nucleophile) Inter Intermediate: Ethyl 2-(chloroacetyl)-3-oxobutanoate EAA->Inter C-Alkylation (0°C) CAC Chloroacetyl Chloride (Electrophile) CAC->Inter Mg Mg / Base (Catalyst) Mg->Inter Cyclic PRODUCT: Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate Inter->Cyclic Intramolecular O-Alkylation (Reflux)

Caption: The Gelin-type synthesis pathway ensures regioselective ring closure via the magnesium enolate intermediate.

Diagram 2: Pharmacophore & Reactivity Map

This diagram maps the chemical "hotspots" of the molecule for drug design.

Reactivity Core Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (Scaffold) C3 C3-Ester Group (Electrophilic) Core->C3 C4 C4-Ketone (Electrophilic) Core->C4 C5 C5-Methylene (Acidic/Nucleophilic) Core->C5 Amides Amides/Hydrazides (Linkers) C3->Amides Reaction w/ Amines Schiff Hydrazones/Imines (Bioactivity) C4->Schiff Reaction w/ Hydrazine Aldol Aldol Adducts (Diversity) C5->Aldol Condensation w/ Aldehydes

Caption: The scaffold offers three orthogonal handles (C3, C4, C5) for parallel synthesis of multi-target ligands.

Scientific Novelty: The Biofilm Connection

Recent literature highlights a critical application shift for this molecule: Bacterial Quorum Sensing Inhibition .

  • Mechanism: The 4-oxo-4,5-dihydrofuran-3-carboxylate core mimics the structure of Acyl-Homoserine Lactones (AHLs) , the signaling molecules used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

  • Advantage: Unlike traditional antibiotics that kill bacteria (selecting for resistance), this compound acts as a competitive antagonist at the LuxR receptor. It "blinds" the bacteria, preventing them from forming biofilms, without applying selective survival pressure.

  • Data Point: Derivatives functionalized at the C5 position (via Protocol B) have shown up to 60% reduction in biofilm mass in S. aureus models compared to untreated controls.

References

  • PubChem. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Inagaki, S., et al. (2018). Synthesis of 3(2H)-furanones via base-induced intramolecular cyclization.[1] Journal of Organic Chemistry.[1] [Link]

  • Zhang, Y., et al. (2022). Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens.[2] European Journal of Medicinal Chemistry.[2] [Link]

  • Soliman, F. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[3] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] [Link][8][10]

  • Egi, M., et al. (2010). Gold-catalyzed synthesis of substituted 3(2H)-furanones.[1] Journal of Organic Chemistry.[1] [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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